Product packaging for 3-(Cycloheptyloxy)azetidine(Cat. No.:)

3-(Cycloheptyloxy)azetidine

Cat. No.: B15270352
M. Wt: 169.26 g/mol
InChI Key: QLXLRKGCBYPXLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cycloheptyloxy)azetidine is a chemical compound featuring a four-membered azetidine ring, a valuable scaffold in medicinal chemistry and drug discovery. The azetidine subunit is a key pharmacophore in a wide variety of synthetic products exhibiting diverse biological activities . It is present in the molecular structure of approved drugs, such as the antihypertensive agent azelnidipine . This specific derivative, with its cycloheptyloxy moiety, is offered as a building block for the synthesis of novel, potentially bioactive molecules. Researchers utilize such azetidine-based compounds as conformationally constrained analogues of natural amino acids or other bioactive molecules . Azetidine carboxylic acids, for instance, are important scaffolds for preparing various biologically active heterocyclic compounds and peptides . As a versatile intermediate, this compound can be used in various synthetic transformations, including cross-coupling reactions and aza-Michael additions, to generate diverse compound libraries for pharmaceutical screening . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO B15270352 3-(Cycloheptyloxy)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

3-cycloheptyloxyazetidine

InChI

InChI=1S/C10H19NO/c1-2-4-6-9(5-3-1)12-10-7-11-8-10/h9-11H,1-8H2

InChI Key

QLXLRKGCBYPXLW-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)OC2CNC2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Cycloheptyloxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient synthetic pathway for the preparation of 3-(cycloheptyloxy)azetidine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in a three-step sequence involving N-protection of 3-hydroxyazetidine, a Williamson ether synthesis, and subsequent deprotection. This guide provides detailed experimental protocols, a summary of quantitative data, and a mechanistic overview of the key transformations.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through the following three-step process:

  • N-Boc Protection of 3-Hydroxyazetidine: The secondary amine of 3-hydroxyazetidine is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent etherification step.

  • Williamson Ether Synthesis: The hydroxyl group of N-Boc-3-hydroxyazetidine is alkylated with a suitable cycloheptyl halide, such as cycloheptyl bromide, to form the corresponding ether.

  • N-Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, this compound.

Data Presentation

StepReactionReactantsProductYield (%)
1N-Boc Protection3-Hydroxyazetidine, Di-tert-butyl dicarbonatetert-Butyl 3-hydroxyazetidine-1-carboxylate~95%
2Williamson Ether Synthesistert-Butyl 3-hydroxyazetidine-1-carboxylate, Cycloheptyl bromide, NaHtert-Butyl this compound-1-carboxylate60-70% (Estimated)
3N-Boc Deprotectiontert-Butyl this compound-1-carboxylate, Trifluoroacetic acidThis compound>95%

Note: The yield for the Williamson ether synthesis is an estimation based on similar reactions. Actual yields may vary depending on specific reaction conditions and optimization.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate

Materials:

  • 3-Hydroxyazetidine hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

Procedure:

  • 3-Hydroxyazetidine hydrochloride (10 kg) is dissolved in water (100 kg).

  • Sodium bicarbonate (84 kg) is added to the solution.

  • A solution of di-tert-butyl dicarbonate (52 kg) in tetrahydrofuran (10 L) is slowly added to the reaction mixture.

  • The reaction is stirred at 25-30 °C for 12 hours.

  • Reaction completion is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is filtered, and the layers are separated to yield the product.

Step 2: Synthesis of tert-Butyl this compound-1-carboxylate

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Cycloheptyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous THF, sodium hydride (1.1 eq) is added portion-wise at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • Cycloheptyl bromide (1.2 eq) is added dropwise to the mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Reaction progress is monitored by TLC.

  • Upon completion, the reaction is carefully quenched with water at 0 °C.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Step 3: Synthesis of this compound (N-Boc Deprotection)

Materials:

  • tert-Butyl this compound-1-carboxylate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • A solution of tert-butyl this compound-1-carboxylate (1.0 eq) in dichloromethane is treated with trifluoroacetic acid (10 eq) at room temperature.[1]

  • The reaction mixture is stirred for 2-4 hours until TLC analysis indicates complete consumption of the starting material.[1]

  • The solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound.

Reaction Mechanisms and Visualizations

N-Boc Protection of 3-Hydroxyazetidine

The protection of the secondary amine in 3-hydroxyazetidine with di-tert-butyl dicarbonate proceeds via a nucleophilic attack of the nitrogen atom on one of the carbonyl carbons of the Boc anhydride. This is followed by the departure of a tert-butoxide group, which is subsequently protonated, and the release of carbon dioxide.

N_Boc_Protection cluster_reactants Reactants cluster_product Product 3_Hydroxyazetidine 3-Hydroxyazetidine N_Boc_Protected tert-Butyl 3-hydroxyazetidine-1-carboxylate 3_Hydroxyazetidine->N_Boc_Protected Nucleophilic Acyl Substitution Boc_Anhydride Di-tert-butyl dicarbonate Boc_Anhydride->N_Boc_Protected

Caption: N-Boc Protection of 3-Hydroxyazetidine.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic Sₙ2 reaction. In this case, the alkoxide of N-Boc-3-hydroxyazetidine, formed by deprotonation with a strong base like sodium hydride, acts as a nucleophile and attacks the electrophilic carbon of cycloheptyl bromide, displacing the bromide ion and forming the ether linkage.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack N_Boc_Alcohol N-Boc-3-hydroxyazetidine Alkoxide Azetidine Alkoxide N_Boc_Alcohol->Alkoxide + NaH Base NaH Product N-Boc-3-(cycloheptyloxy)azetidine Alkoxide->Product SN2 Cycloheptyl_Bromide Cycloheptyl Bromide Cycloheptyl_Bromide->Product

Caption: Williamson Ether Synthesis Mechanism.

N-Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions. The acid protonates the carbonyl oxygen of the Boc group, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to give the free amine and carbon dioxide.

N_Boc_Deprotection cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products N_Boc_Ether N-Boc-3-(cycloheptyloxy)azetidine Protonated_Boc Protonated Boc-Ether N_Boc_Ether->Protonated_Boc + H+ (from TFA) Acid Trifluoroacetic Acid (TFA) Acid->Protonated_Boc Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Loss of tert-butyl cation Final_Product This compound Carbamic_Acid->Final_Product Decarboxylation Byproducts Isobutylene + CO2 Carbamic_Acid->Byproducts

Caption: N-Boc Deprotection Mechanism.

References

An In-depth Technical Guide to 3-(Cycloheptyloxy)azetidine: Structure, Stereochemistry, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and synthetic approaches for 3-(Cycloheptyloxy)azetidine. Due to the limited availability of data for this specific molecule, this guide leverages information on analogous 3-substituted azetidine derivatives to present a thorough and scientifically grounded resource.

Chemical Structure and Stereochemistry

This compound is a saturated heterocyclic compound featuring a four-membered azetidine ring substituted at the 3-position with a cycloheptyloxy group.

Core Structure

The foundational structure consists of an azetidine ring, a nitrogen-containing heterocycle known for its significant ring strain, which influences its chemical reactivity. This ring is connected via an ether linkage at its 3-position to a seven-membered cycloheptyl ring.

Stereochemistry

The primary point of stereochemical interest in this compound arises from the potential chirality at two centers:

  • C3 of the Azetidine Ring: The carbon atom of the azetidine ring bonded to the oxygen of the cycloheptyloxy group is a stereocenter.

  • C1 of the Cycloheptyl Ring: The carbon atom of the cycloheptyl ring bonded to the ether oxygen is also a stereocenter.

The presence of these two stereocenters means that this compound can exist as a mixture of four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). These stereoisomers are diastereomers of each other, with the (R,R) and (S,S) isomers being one enantiomeric pair, and the (R,S) and (S,R) isomers forming another.

stereoisomers RR (3R,1'R)-3-(Cycloheptyloxy)azetidine SS (3S,1'S)-3-(Cycloheptyloxy)azetidine RS (3R,1'S)-3-(Cycloheptyloxy)azetidine RR->RS SR (3S,1'R)-3-(Cycloheptyloxy)azetidine RR->SR Diastereomers SS->RS SS->SR Diastereomers

Stereoisomers of this compound

Physicochemical Properties

PropertyEstimated Value (for N-Boc-3-(Cycloheptyloxy)azetidine)Reference Compound(s)
Molecular Formula C16H29NO3-
Molecular Weight 283.41 g/mol -
Topological Polar Surface Area (TPSA) 38.3 ŲN-Boc-azetidine-3-carboxylic acid
logP (Octanol-Water Partition Coefficient) ~2.5 - 3.5General estimation for similar structures
Hydrogen Bond Donors 0 (N-Boc protected) / 1 (deprotected)N-Boc-azetidine-3-carboxylic acid
Hydrogen Bond Acceptors 3N-Boc-azetidine-3-carboxylic acid
Rotatable Bond Count 4N-Boc-azetidine-3-carboxylic acid

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached via a Williamson ether synthesis, a robust and widely used method for forming ethers. This would involve the reaction of a 3-hydroxyazetidine derivative with a cycloheptyl halide or sulfonate. A common strategy in azetidine chemistry is to use an N-protected starting material, such as N-Boc-3-hydroxyazetidine, to prevent side reactions involving the nitrogen atom.

Proposed Synthetic Pathway

A plausible synthetic route is outlined below:

synthesis_pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection A N-Boc-3-hydroxyazetidine C N-Boc-3-(cycloheptyloxy)azetidine A->C NaH, THF B Cycloheptyl bromide B->C D This compound C->D TFA or HCl in Dioxane

The Rising Therapeutic Potential of Novel Azetidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry, conferring unique conformational constraints and physicochemical properties to bioactive molecules. This technical guide delves into the burgeoning field of novel azetidine derivatives, summarizing their diverse biological activities, providing detailed experimental protocols for their evaluation, and visualizing key molecular pathways they modulate. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of next-generation therapeutics.

Anticancer Activity of Azetidine Derivatives

Azetidine-containing compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a range of human cancer cell lines. Their mechanisms of action are diverse, including the inhibition of crucial cellular processes like microtubule assembly and signal transduction pathways.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected novel azetidine derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
1a A549 (Lung Carcinoma)0.0022--[1]
1a HCT116 (Colon Carcinoma)0.0021--[1]
AZ-5 MCF-7 (Breast Adenocarcinoma)-Doxorubicin-[2]
AZ-9 MCF-7 (Breast Adenocarcinoma)-Doxorubicin-[2]
AZ-10 MCF-7 (Breast Adenocarcinoma)-Doxorubicin-[2]
AZ-14 MCF-7 (Breast Adenocarcinoma)-Doxorubicin-[2]
AZ-19 MCF-7 (Breast Adenocarcinoma)-Doxorubicin-[2]
H172 (9f) -0.38 - 0.98-> 15.8 (Stat1/Stat5)[3]
H182 -0.38 - 0.98-> 15.8 (Stat1/Stat5)[3]
7g MDA-MB-231 (Breast Cancer)1-3--[4]
8a HepG2 (Hepatocellular Carcinoma)13.5 (µg/ml)5-Fluorouracil-[5]
8a MCF-7 (Breast Adenocarcinoma)10 (µg/ml)5-Fluorouracil-[5]
8b HepG2 (Hepatocellular Carcinoma)32.5 (µg/ml)5-Fluorouracil-[5]
8b MCF-7 (Breast Adenocarcinoma)25.9 (µg/ml)5-Fluorouracil-[5]

Note: A dash (-) indicates that the specific quantitative data was mentioned as significant but not explicitly provided in the cited source.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Azetidine derivatives (dissolved in DMSO, stock solution)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the azetidine derivatives (typically ranging from 0.01 to 100 µM). A vehicle control (DMSO) and a positive control (a known anticancer drug like Doxorubicin or 5-Fluorouracil) should be included. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add azetidine derivatives incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Workflow for the in vitro cytotoxicity MTT assay.
Signaling Pathway: STAT3 Inhibition

Several potent azetidine-based inhibitors have been identified to target the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3] STAT3 is a transcription factor that is constitutively activated in many human cancers and plays a critical role in tumor cell proliferation, survival, and angiogenesis.[2][9] Inhibition of the STAT3 pathway represents a promising strategy for cancer therapy.

STAT3_Signaling_Pathway cytokine Cytokine/Growth Factor receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat3_inactive STAT3 (inactive) jak->stat3_inactive Phosphorylates stat3_active p-STAT3 (active) stat3_inactive->stat3_active dimer p-STAT3 Dimer stat3_active->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to gene_transcription Gene Transcription dimer->gene_transcription Binds to DNA and promotes dna DNA proliferation Cell Proliferation gene_transcription->proliferation survival Cell Survival gene_transcription->survival angiogenesis Angiogenesis gene_transcription->angiogenesis azetidine Azetidine Derivative azetidine->stat3_active Inhibits Phosphorylation

Inhibition of the STAT3 signaling pathway by azetidine derivatives.

Antimicrobial Activity of Azetidine Derivatives

Novel azetidine derivatives have also been investigated for their antimicrobial properties, demonstrating activity against a spectrum of bacterial and fungal pathogens. These findings highlight their potential as a new class of antimicrobial agents, which is of critical importance in the face of rising antimicrobial resistance.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected novel azetidine derivatives, presenting their minimum inhibitory concentrations (MIC) or zone of inhibition.

Compound IDMicroorganismMIC (µM)Zone of Inhibition (mm)Reference CompoundActivityCitation
M7 Staphylococcus aureus-22Ampicillin27 mm[9]
M7 Escherichia coli-25Ampicillin27 mm[9]
M8 Escherichia coli-25Ampicillin27 mm[9]
AZ-4 Gram +ve & Gram -ve bacteria3.85 - 7.51-Amoxicillin-[2]
AZ-5 Gram +ve & Gram -ve bacteria3.85 - 7.51-Amoxicillin-[2]
AZ-11 Gram +ve & Gram -ve bacteria3.85 - 7.51-Amoxicillin-[2]
AZ-14 Gram +ve & Gram -ve bacteria3.85 - 7.51-Amoxicillin-[2]
AZ-15 Gram +ve & Gram -ve bacteria3.85 - 7.51-Amoxicillin-[2]
AZ-16 Gram +ve & Gram -ve bacteria3.85 - 7.51-Amoxicillin-[2]
AZ-20 Gram +ve & Gram -ve bacteria4.19 - 13.74-Amoxicillin-[2]
4a S. aureus, B. subtilis, E. coli--StreptomycinMild to moderate[10]
4b S. aureus, B. subtilis, E. coli--StreptomycinMild to moderate[10]
BGAz-001 Mycobacterium bovis BCG64.5---[11]
BGAz-002 Mycobacterium bovis BCG~20---[6]
BGAz-003 Mycobacterium bovis BCG~20---[6]
BGAz-004 Mycobacterium bovis BCG~16---[6]
BGAz-006 Mycobacterium bovis BCG~10---[6]

Note: A dash (-) indicates that the specific quantitative data was not provided in the cited source.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Azetidine derivatives (dissolved in DMSO)

  • Standard antimicrobial agents (e.g., Ampicillin, Fluconazole)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the azetidine derivatives in the broth within the 96-well microplate. The concentration range should be sufficient to determine the MIC.

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing the serially diluted compounds.

  • Controls: Include a growth control (broth + inoculum, no compound), a sterility control (broth only), and a positive control (broth + inoculum + standard antimicrobial agent).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[12]

Antitubercular Activity and Mechanism of Action

Azetidine derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[6][11] A key mechanism of action for some of these compounds is the inhibition of mycolic acid biosynthesis, an essential component of the mycobacterial cell wall.

Signaling Pathway: Mycolic Acid Biosynthesis Inhibition

Mycolic acids are long-chain fatty acids that form a crucial part of the protective outer layer of mycobacteria. The biosynthesis of mycolic acids is a complex multi-step process involving several enzymes, making it an attractive target for antitubercular drugs. Azetidine derivatives can interfere with this pathway, leading to the inhibition of mycobacterial growth.

Mycolic_Acid_Biosynthesis_Inhibition cluster_fasI FAS-I System cluster_fasII FAS-II System cluster_condensation Condensation & Final Assembly acetyl_coa Acetyl-CoA fasI Fatty Acid Synthase I (FAS-I) acetyl_coa->fasI c26_coa C26-CoA (α-branch) fasI->c26_coa c16_18_acyl_coa C16-C18 Acyl-CoA fasI->c16_18_acyl_coa pks13 Pks13 c26_coa->pks13 fasII Fatty Acid Synthase II (FAS-II) c16_18_acyl_coa->fasII meromycolate Meromycolic Acid Precursor fasII->meromycolate meromycolate->pks13 mycolic_acid Mycolic Acid pks13->mycolic_acid cell_wall Mycobacterial Cell Wall mycolic_acid->cell_wall azetidine Azetidine Derivative azetidine->fasII Inhibits azetidine->pks13 Inhibits

Simplified overview of mycolic acid biosynthesis and potential inhibition points.

Conclusion

The diverse biological activities of novel azetidine derivatives underscore their significant potential in drug discovery. The data and protocols presented in this guide offer a foundational resource for researchers to explore and advance this promising class of compounds. Further investigation into their structure-activity relationships, mechanisms of action, and in vivo efficacy is warranted to fully realize their therapeutic utility. The unique structural features of the azetidine ring will likely continue to inspire the design of innovative molecules with enhanced potency, selectivity, and pharmacokinetic properties.

References

The Azetidine Core in Cycloalkoxy Derivatives: A Technical Guide to Structure-Activity Relationships at Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of cycloalkoxy azetidines, a chemical class of significant interest in medicinal chemistry. While comprehensive quantitative SAR data for a homologous series of cycloalkoxy azetidines is not extensively available in the public domain, this document synthesizes findings from related azetidine derivatives and alkoxy-substituted muscarinic agonists to elucidate the key structural determinants for activity. The primary focus of this guide is on their interaction with muscarinic acetylcholine receptors (mAChRs), which are critical targets for a variety of therapeutic areas, including neurodegenerative diseases and psychiatric disorders.

Introduction to Cycloalkoxy Azetidines in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, has gained considerable attention in drug discovery as a versatile scaffold.[1][2] Its constrained nature can impart favorable conformational rigidity to a molecule, potentially leading to enhanced binding affinity and selectivity for its biological target.[2] When functionalized with a cycloalkoxy group, the resulting derivatives offer a unique three-dimensional profile that can be systematically modified to probe the binding pockets of receptors. Compounds bearing the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral properties, as well as utility in treating central nervous system disorders.[3] The exploration of cycloalkoxy azetidines as muscarinic receptor modulators is a promising avenue for the development of novel therapeutics with improved efficacy and side-effect profiles.

The Muscarinic Acetylcholine Receptor Family

Muscarinic acetylcholine receptors are a family of five G-protein coupled receptors (GPCRs), designated M1 through M5, that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[2][4] These receptors play crucial roles in a variety of physiological processes, including learning, memory, and smooth muscle contraction.[5] The five subtypes are broadly classified based on their primary G-protein coupling:

  • M1, M3, and M5 receptors typically couple through Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][6] This signaling cascade ultimately results in an increase in intracellular calcium levels.

  • M2 and M4 receptors primarily couple through Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4]

Due to the high degree of homology in the orthosteric binding site across the five subtypes, achieving subtype selectivity with agonists has been a significant challenge.[7] This has spurred interest in the development of allosteric modulators and agonists with unique structural features that can exploit subtle differences in the receptor binding pockets.

Structure-Activity Relationships of Cycloalkoxy Azetidines at Muscarinic Receptors

While a comprehensive public dataset for a homologous series of cycloalkoxy azetidines is not available, SAR trends can be inferred from studies on related azetidine derivatives and other muscarinic agonists bearing alkoxy substituents.

The Azetidine Core

The azetidine ring serves as a rigid scaffold, orienting the substituents in a defined spatial arrangement. The nitrogen atom of the azetidine is a key feature, often protonated at physiological pH, allowing for a crucial ionic interaction with a conserved aspartate residue in the transmembrane domain of muscarinic receptors. Modifications to the azetidine ring itself can impact potency and selectivity. For instance, substitution at the 3-position of the azetidine ring has been shown to enhance the potency of M4 positive allosteric modulators.[8]

The Cycloalkoxy Moiety

The cycloalkoxy group is expected to occupy a hydrophobic pocket within the receptor. The size and nature of the cycloalkyl ring are critical determinants of binding affinity and subtype selectivity.

  • Ring Size: The optimal ring size will depend on the specific subtype being targeted. Smaller rings, such as cyclopropoxy or cyclobutoxy, may be favored for receptors with more constrained binding pockets, while larger rings like cyclohexyloxy could provide more extensive hydrophobic contacts in receptors with more accommodating pockets.

  • Substitution on the Cycloalkyl Ring: The addition of substituents to the cycloalkyl ring can further refine the interaction with the receptor. For example, polar substituents could engage in hydrogen bonding with nearby residues, while hydrophobic substituents could enhance van der Waals interactions.

  • Ether Linkage: The oxygen atom of the cycloalkoxy group can act as a hydrogen bond acceptor, forming a critical interaction with residues in the binding pocket. The geometry of this ether linkage, influenced by the rigidity of the azetidine and cycloalkyl rings, will be crucial for optimal binding.

In a series of 3-(3-substituted-pyrazinyl)-1,2,5,6-tetrahydro-1-methylpyridines, which are structurally related to azetidines, M1 agonist activity was found to be related to the length of the alkoxy side chain, with maximal activity observed with a hexyloxy group.[9] This suggests that the length and nature of the alkoxy substituent are key for efficacy.

Data Presentation

The following table summarizes representative quantitative data for azetidine derivatives and related structures acting on muscarinic receptors, illustrating the impact of structural modifications on activity. It is important to note that this table is not a direct SAR study of a homologous series of cycloalkoxy azetidines due to the limited availability of such data in the public domain.

Compound/StructureTargetAssayActivity (nM)Reference
Azetidine-derived tertiary amide (e.g., 10a)hM4 PAM-Potent[8]
3-(3-(Hexyloxy)pyrazinyl)-1,2,5,6-tetrahydro-1-methylpyridineM1 AgonistGuinea pig vas deferens twitch inhibitionMaximal activity[9]
(R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017)M1 AgonistFunctional Assay-[10]

Signaling Pathways

The interaction of cycloalkoxy azetidine agonists with muscarinic receptors initiates a cascade of intracellular signaling events. The specific pathway activated depends on the receptor subtype.

M1/M3/M5 Receptor Signaling Pathway

M1_M3_M5_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Cycloalkoxy Azetidine Agonist Receptor M1/M3/M5 Receptor Agonist->Receptor Gq11 Gq/11 Receptor->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates CellularResponse Cellular Response (e.g., smooth muscle contraction, secretion) PKC->CellularResponse phosphorylates targets

Caption: M1/M3/M5 receptor signaling cascade.

M2/M4 Receptor Signaling Pathway

M2_M4_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Cycloalkoxy Azetidine Agonist Receptor M2/M4 Receptor Agonist->Receptor Gio Gi/o Receptor->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Cellular Response (e.g., decreased heart rate, neuronal inhibition) PKA->CellularResponse phosphorylates targets

Caption: M2/M4 receptor signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of cycloalkoxy azetidines with muscarinic receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Workflow:

Binding_Assay_Workflow MembranePrep Membrane Preparation (from cells expressing receptor subtype) Incubation Incubation - Membranes - Radiolabeled Ligand - Test Compound MembranePrep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (to quantify bound radioligand) Filtration->Counting Analysis Data Analysis (calculate Ki) Counting->Analysis

Caption: Radioligand binding assay workflow.

Detailed Protocol:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a known concentration of a high-affinity radioligand (e.g., [³H]N-methylscopolamine), and varying concentrations of the test cycloalkoxy azetidine.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known muscarinic antagonist (e.g., atropine).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with cold assay buffer to remove any remaining unbound radioactivity.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the ability of an agonist to activate the G-protein coupled to the receptor.

Workflow:

GTPgS_Assay_Workflow MembranePrep Membrane Preparation (with receptor and G-proteins) Incubation Incubation - Membranes - [³⁵S]GTPγS - GDP - Test Agonist MembranePrep->Incubation Separation Separation of Bound and Free [³⁵S]GTPγS (e.g., filtration or SPA) Incubation->Separation Counting Quantification of Bound [³⁵S]GTPγS Separation->Counting Analysis Data Analysis (determine EC50 and Emax) Counting->Analysis

Caption: GTPγS binding assay workflow.

Detailed Protocol:

  • Membrane Preparation:

    • Prepare cell membranes as described for the radioligand binding assay. Ensure that the cells express both the muscarinic receptor subtype of interest and the appropriate G-protein.

  • GTPγS Binding Assay:

    • In a 96-well plate, combine the cell membranes, a sub-saturating concentration of [³⁵S]GTPγS, guanosine diphosphate (GDP) to enhance the agonist-stimulated signal, and varying concentrations of the test cycloalkoxy azetidine agonist.[11]

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G-proteins.[12]

  • Separation and Counting:

    • Terminate the reaction by rapid filtration through a glass fiber filter mat, followed by washing with cold buffer.

    • Alternatively, a scintillation proximity assay (SPA) format can be used, where the membranes are captured on beads containing a scintillant, eliminating the need for a filtration step.[13]

    • Quantify the amount of bound [³⁵S]GTPγS using a liquid scintillation counter or a microplate scintillation counter for SPA beads.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound as a function of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).

Conclusion

Cycloalkoxy azetidines represent a promising class of compounds for the modulation of muscarinic acetylcholine receptors. While a comprehensive, publicly available SAR dataset for this specific chemical series is currently lacking, analysis of related structures provides valuable insights into the key structural features driving activity. The azetidine core acts as a rigid scaffold presenting the cycloalkoxy group to a hydrophobic pocket in the receptor, with the size and substitution of the cycloalkyl ring being critical for optimizing affinity and selectivity. The detailed experimental protocols provided in this guide offer a robust framework for the pharmacological characterization of novel cycloalkoxy azetidine derivatives. Further investigation into this chemical space is warranted to fully elucidate their therapeutic potential.

References

In Silico Prediction of ADMET Properties for 3-(Cycloheptyloxy)azetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, significantly reducing the likelihood of late-stage clinical failures.[1][2] In silico computational models provide a rapid and cost-effective means to predict these properties, guiding the selection and optimization of lead candidates.[2][3] This technical guide explores the predicted ADMET profile of 3-(Cycloheptyloxy)azetidine, a novel azetidine derivative, using established in silico methodologies. Azetidines, four-membered nitrogen-containing heterocycles, are of growing interest in medicinal chemistry due to their unique structural features, though they have been traditionally challenging to synthesize.[4] This document serves as a hypothetical case study, presenting predicted data and outlining the computational workflows and models that would be used in such an evaluation.

Introduction to this compound and In Silico ADMET

This compound is a small molecule featuring a central azetidine ring, a known pharmacophore present in several FDA-approved drugs, linked to a cycloheptyloxy group.[4] The physicochemical properties conferred by these moieties will dictate its pharmacokinetic and toxicological profile. In silico ADMET prediction leverages computational algorithms and extensive databases of existing experimental data to forecast the behavior of new chemical entities. These predictive models, often based on Quantitative Structure-Activity Relationships (QSAR), molecular modeling, and data mining techniques, are indispensable tools in early-stage drug development.[3][5]

Predicted Physicochemical and ADMET Properties of this compound

The following table summarizes the predicted physicochemical and ADMET properties for this compound. These values are hypothetical and derived from the application of common in silico prediction tools (e.g., SwissADME, ADMET Predictor™, etc.) for illustrative purposes.[1][2]

Parameter Predicted Value Interpretation & Significance
Physicochemical Properties
Molecular Weight ( g/mol )183.28Low molecular weight, favorable for absorption.
LogP (Octanol/Water Partition Coefficient)2.5Optimal lipophilicity for cell membrane permeability.
Topological Polar Surface Area (TPSA) (Ų)21.3Good potential for oral bioavailability and BBB penetration.
Hydrogen Bond Donors1Favorable for membrane permeability.
Hydrogen Bond Acceptors2Favorable for membrane permeability.
Rotatable Bonds3Good balance of flexibility and conformational stability.
Absorption
Aqueous Solubility (LogS)-3.0Moderately soluble.
Caco-2 Permeability (10⁻⁶ cm/s)> 10High permeability, suggesting good intestinal absorption.
Human Intestinal Absorption (%)> 90%Likely to be well-absorbed from the GI tract.
P-glycoprotein (P-gp) SubstrateNoNot likely to be subject to efflux by P-gp.
Distribution
Volume of Distribution (Vd) (L/kg)2.0Moderate distribution into tissues.
Plasma Protein Binding (%)85%Moderate binding to plasma proteins.
Blood-Brain Barrier (BBB) PermeationYesPredicted to cross the BBB.
Metabolism
Cytochrome P450 (CYP) Isoform Inhibition
CYP1A2Non-inhibitorLow risk of drug-drug interactions via this isoform.
CYP2C9Non-inhibitorLow risk of drug-drug interactions via this isoform.
CYP2C19Non-inhibitorLow risk of drug-drug interactions via this isoform.
CYP2D6Non-inhibitorLow risk of drug-drug interactions via this isoform.
CYP3A4Non-inhibitorLow risk of drug-drug interactions via this isoform.
Excretion
Total Clearance (ml/min/kg)15Moderate clearance rate.
Renal Excretion (%)30%Primarily cleared through metabolism, with some renal excretion.
Toxicity
AMES MutagenicityNon-mutagenicLow likelihood of being a mutagen.
hERG (Human Ether-à-go-go-Related Gene) InhibitionLow riskLow potential for cardiotoxicity.
HepatotoxicityLow riskLow potential for liver toxicity.
Skin SensitizationLow riskUnlikely to cause skin sensitization.

Methodologies for In Silico ADMET Prediction

The prediction of the ADMET properties of this compound would involve a multi-faceted computational approach, integrating various models to provide a comprehensive profile.

General Workflow

The overall process for in silico ADMET prediction follows a structured workflow, from initial molecular input to the final consolidated report.

ADMET_Workflow cluster_input Input cluster_prediction Prediction Engines cluster_output Output mol_structure 3D Structure of this compound physchem Physicochemical Properties mol_structure->physchem absorption Absorption Models mol_structure->absorption distribution Distribution Models mol_structure->distribution metabolism Metabolism Models mol_structure->metabolism excretion Excretion Models mol_structure->excretion toxicity Toxicity Models mol_structure->toxicity data_table ADMET Data Table physchem->data_table absorption->data_table distribution->data_table metabolism->data_table excretion->data_table toxicity->data_table report Comprehensive Report data_table->report

In Silico ADMET Prediction Workflow.
Physicochemical Property Calculation

Physicochemical properties are calculated based on the molecular structure. LogP, a measure of lipophilicity, is often predicted using methods like the Crippen method. Topological Polar Surface Area (TPSA) is calculated by summing the surface contributions of polar atoms. These fundamental properties are crucial inputs for many ADMET models.

Absorption Models
  • Aqueous Solubility (LogS): Predicted using models that consider the contributions of different atoms and fragments to overall solubility.

  • Caco-2 Permeability: Often modeled using QSAR approaches that correlate molecular descriptors with experimentally determined permeability values in Caco-2 cell assays.

  • P-glycoprotein (P-gp) Substrate/Inhibitor Models: Classification models, often based on machine learning algorithms, are trained on datasets of known P-gp substrates and non-substrates to predict the likelihood of a new compound being transported by this efflux pump.

Distribution Models
  • Plasma Protein Binding (PPB): QSAR models are commonly used to predict the extent of binding to plasma proteins like albumin, based on descriptors such as lipophilicity and molecular size.

  • Volume of Distribution (Vd): Predicted using equations that incorporate factors like LogP and the fraction of drug unbound in plasma.

  • Blood-Brain Barrier (BBB) Permeation: Models for BBB penetration often use a combination of physicochemical properties (e.g., TPSA, molecular weight, LogP) and structural motifs to predict the ability of a compound to cross into the central nervous system.

Metabolism Models

The metabolic fate of this compound would likely involve the cytochrome P450 (CYP) enzyme system. The cycloheptyl and azetidine rings are potential sites of metabolism.

Metabolism_Pathway compound This compound cyp450 CYP450 Enzymes compound->cyp450 Phase I Metabolism metabolite1 Hydroxylated Metabolite (Cycloheptyl Ring) cyp450->metabolite1 metabolite2 N-dealkylation or Ring Opening (Azetidine) cyp450->metabolite2 excretion Excretion metabolite1->excretion Phase II Conjugation (e.g., Glucuronidation) metabolite2->excretion Phase II Conjugation (e.g., Glucuronidation)

Predicted Metabolic Pathways.
  • CYP Inhibition: In silico models for CYP inhibition are typically classification models that predict whether a compound will inhibit specific CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) at therapeutic concentrations. These models are crucial for assessing the potential for drug-drug interactions.

Toxicity Models
  • AMES Mutagenicity: These models are trained to identify structural alerts or molecular fragments that are known to be associated with mutagenicity.

  • hERG Inhibition: The potential for a compound to block the hERG potassium channel, which can lead to cardiotoxicity, is predicted using pharmacophore models and QSAR.

  • Hepatotoxicity: In silico models for hepatotoxicity often use a combination of structural alerts and physicochemical properties to predict the potential for a compound to cause liver injury.

Discussion and Implications

The hypothetical in silico ADMET profile of this compound suggests that it has many drug-like properties. Its predicted low molecular weight, optimal lipophilicity, and good intestinal absorption are favorable for oral bioavailability. The prediction that it is not a P-gp substrate is also advantageous. Furthermore, the compound is predicted to have a low potential for CYP-mediated drug-drug interactions and a favorable toxicity profile.

The predicted ability to cross the blood-brain barrier suggests that this compound could be a candidate for CNS-targeting therapies. However, this would need to be confirmed with in vitro and in vivo studies. The moderate plasma protein binding and volume of distribution indicate that the compound would be available to reach its target tissues.

Conclusion

This technical guide has presented a hypothetical, in silico-derived ADMET profile for this compound. The use of computational tools in the early stages of drug discovery allows for the efficient screening of large numbers of compounds and the prioritization of those with the most promising pharmacokinetic and safety profiles.[1] While in silico predictions are a valuable guide, it is imperative that they are followed by experimental validation to confirm the ADMET properties of any promising drug candidate. The methodologies and workflows described herein represent a standard approach in the pharmaceutical industry for leveraging computational chemistry to accelerate the development of new medicines.

References

CAS number and supplier for 3-(Cycloheptyloxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Overview

3-(Cycloheptyloxy)azetidine is a heterocyclic compound featuring a four-membered azetidine ring substituted at the 3-position with a cycloheptyloxy group. The unique combination of the strained azetidine ring and the larger cycloheptyl ether moiety suggests potential applications in medicinal chemistry and materials science. The azetidine scaffold is a privileged structure in drug discovery, known for its ability to introduce conformational rigidity and improve physicochemical properties.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₁₀H₁₉NO Molecular Weight: 169.26 g/mol

Physicochemical Data (Predicted)

Due to the novelty of this compound, experimental data is not available. The following table summarizes predicted physicochemical properties.

PropertyPredicted Value
CAS Number Not Assigned
Boiling Point ~250-270 °C
Melting Point Not Available
LogP ~2.5 - 3.0
pKa (of Azetidine Nitrogen) ~8.5 - 9.5
Solubility Soluble in most organic solvents (e.g., DCM, Chloroform, Ethyl Acetate). Limited solubility in water.

Potential Suppliers

Currently, there are no known commercial suppliers for this compound. Synthesis would be required for its acquisition. For precursors, such as N-Boc-3-hydroxyazetidine and cycloheptyl bromide, various chemical suppliers can be consulted.

Proposed Experimental Protocols

The synthesis of this compound can be approached through a Williamson ether synthesis, a robust and well-established method for forming ether linkages.[1][2] This involves the reaction of an alkoxide with an alkyl halide.

Synthesis of N-Boc-3-(Cycloheptyloxy)azetidine

This protocol outlines the synthesis of the N-Boc protected intermediate.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Cycloheptyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add cycloheptyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.

  • Partition the mixture between ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Boc-3-(cycloheptyloxy)azetidine.

Deprotection of N-Boc-3-(Cycloheptyloxy)azetidine

This step removes the Boc protecting group to yield the final product.

Materials:

  • N-Boc-3-(cycloheptyloxy)azetidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-3-(cycloheptyloxy)azetidine (1.0 eq) in DCM.

  • Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is basic.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain this compound. Further purification may be achieved by distillation or chromatography if necessary.

Potential Signaling Pathways and Applications

Azetidine derivatives are known to interact with various biological targets. The incorporation of a cycloheptyloxy group could modulate properties such as lipophilicity and receptor binding affinity.

Potential Research Areas:

  • GPCR Ligands: The azetidine core can serve as a scaffold for ligands of G-protein coupled receptors. The cycloheptyl group could explore hydrophobic pockets within the receptor binding site.

  • Ion Channel Modulators: Functionalized azetidines have been investigated as modulators of ion channels.

  • Enzyme Inhibitors: The strained azetidine ring can be exploited in the design of enzyme inhibitors.

Diagrams

Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Boc Deprotection A N-Boc-3-hydroxyazetidine C NaH, THF A->C B Cycloheptyl bromide B->C D N-Boc-3-(cycloheptyloxy)azetidine C->D Reflux E N-Boc-3-(cycloheptyloxy)azetidine F TFA, DCM E->F G This compound F->G Room Temp

Caption: Proposed two-step synthesis of this compound.

General Azetidine Signaling Interaction

Signaling_Pathway A This compound (Ligand) B Target Receptor (e.g., GPCR) A->B Binding C G-Protein Activation B->C D Second Messenger Cascade (e.g., cAMP, IP3) C->D E Cellular Response D->E

Caption: Hypothetical signaling pathway for an azetidine-based ligand.

References

Review of 3-substituted azetidine synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 3-Substituted Azetidines

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a key structural motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased metabolic stability, improved solubility, and reduced lipophilicity. The synthesis of 3-substituted azetidines, in particular, has garnered significant attention as it allows for the introduction of diverse functionalities at a key position for modulating biological activity. This technical guide provides a comprehensive overview of the core synthetic methodologies for accessing these valuable building blocks, with a focus on practical application for researchers in drug discovery and development.

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a direct and fundamental approach to the azetidine ring system. These methods typically involve the formation of a C-N bond from a suitably functionalized acyclic precursor.

Cyclization of γ-Amino Halides and Alcohols

The classical approach to azetidine synthesis involves the intramolecular nucleophilic substitution of a halide or a leaving group on a γ-carbon by an amino group. While conceptually straightforward, this method can be challenging due to competing elimination reactions and the entropic cost of forming a four-membered ring.

A more recent and efficient variation is the intramolecular aminolysis of epoxides. Lanthanide triflates have emerged as effective Lewis acid catalysts for this transformation, promoting regioselective ring opening.

Table 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines [1]

SubstrateProductYield (%)
cis-N-Tosyl-3,4-epoxy-amine1-Tosyl-3-hydroxyazetidine81
cis-N-Boc-3,4-epoxy-amine1-Boc-3-hydroxyazetidine75
cis-N-Cbz-3,4-epoxy-amine1-Cbz-3-hydroxyazetidine85
Experimental Protocol: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines[1]
  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (0.2 M), add La(OTf)₃ (5 mol%).

  • Stir the reaction mixture under reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to 0°C and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding 3-hydroxyazetidine.

Reaction Workflow: Intramolecular Aminolysis of an Epoxide

G start cis-3,4-Epoxy Amine reagents La(OTf)₃ (5 mol%) 1,2-Dichloroethane, Reflux start->reagents Reaction workup Aqueous Workup (NaHCO₃) reagents->workup Quenching purification Column Chromatography workup->purification Purification product 3-Hydroxyazetidine purification->product

Caption: Workflow for the synthesis of 3-hydroxyazetidines.

[2+2] Cycloaddition: The Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a highly convergent and atom-economical route to functionalized azetidines.[2][3][4] Recent advances have enabled this reaction to be performed under visible light irradiation, providing a milder and more selective alternative to traditional UV-mediated methods.[5]

Table 2: Visible Light-Enabled Aza Paternò-Büchi Reaction [6]

Imine PrecursorAlkeneProductYield (%)d.r.
Oxime 15StyreneBicyclic Azetidine 1698>20:1
N-aryl imineIndeneFused Azetidine7815:1
Glyoxylate imine1-Hexene2-Carboxyazetidine85>20:1
Experimental Protocol: Visible Light-Mediated Intramolecular Aza Paternò-Büchi Reaction[6]
  • In a vial, dissolve the oxime substrate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add the photocatalyst, fac-[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (0.5 mol%).

  • Degas the solution with argon for 15 minutes.

  • Irradiate the reaction mixture with a blue LED lamp (450 nm) at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the bicyclic azetidine.

Reaction Mechanism: Triplet-Sensitized Aza Paternò-Büchi Reaction

G PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star Visible Light (hν) PC_star->PC Energy Transfer Imine_triplet Imine (Triplet State) PC_star->Imine_triplet Imine Imine (Ground State) Diradical 1,4-Diradical Intermediate Imine_triplet->Diradical + Alkene Alkene Alkene Azetidine Azetidine Product Diradical->Azetidine Intersystem Crossing & Ring Closure

Caption: Mechanism of the photocatalyzed aza Paternò-Büchi reaction.

Ring Expansion of Strained Precursors

Ring expansion strategies leverage the release of ring strain in smaller heterocycles, such as aziridines and 1-azabicyclo[1.1.0]butanes (ABBs), to drive the formation of the azetidine ring. These methods provide access to highly substituted and structurally complex azetidines.

Ring Expansion of Aziridines

The one-carbon ring expansion of aziridines can be achieved through various methods, including the reaction with carbenoids. A notable example is the rhodium-catalyzed reaction of methylene aziridines with diazo compounds, which proceeds via a formal [3+1] cycloaddition to yield highly substituted methylene azetidines.[7][8][9]

Table 3: [3+1] Ring Expansion of Methylene Aziridines [7]

Methylene AziridineDiazo CompoundProductYield (%)d.r.
1a (R¹=C₅H₁₁, R²=H)2a (Aryl=Ph)3aa90>20:1
1a2b (Aryl=4-MeO-Ph)3ab85>20:1
1a2c (Aryl=4-Cl-Ph)3ac92>20:1
Experimental Protocol: Rhodium-Catalyzed [3+1] Ring Expansion[7]
  • To a solution of the methylene aziridine (1.0 eq) and Rh₂(OAc)₄ (1 mol%) in dichloromethane (DCM) is added a solution of the diazo compound (2.0 eq) in DCM via syringe pump over 1 hour.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the methylene azetidine.

Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)

1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as versatile precursors for the synthesis of 3-substituted azetidines.[6][10][11] The reaction of ABBs with various nucleophiles and electrophiles leads to the regioselective opening of the bicyclic system.

Table 4: Synthesis of 3-Substituted Azetidines from 1-Azabicyclo[1.1.0]butane [12]

ReagentProductYield (%)
HCl-EtOH3-Ethoxyazetidine hydrochloride75
48% HBr3-Bromoazetidine hydrobromide88
ClCO₂Et1-Carbethoxy-3-chloroazetidine82
AcSH1-Acetyl-3-acetylthioazetidine63
Experimental Protocol: Synthesis of 1-Acetyl-3-acetylthioazetidine from ABB[12]
  • To a THF solution of 1-azabicyclo[1.1.0]butane (generated in situ from 2,3-dibromopropylamine hydrobromide) at -4°C under an argon atmosphere, add a solution of thiolacetic acid (1.1 eq) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Remove the solvent in vacuo.

  • Dissolve the residue in ethyl acetate and wash sequentially with 0.3 N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography on silica gel (eluent: CH₂Cl₂) to give 1-acetyl-3-acetylthioazetidine as a colorless oil.

Proposed Mechanism: [3+1] Ring Expansion of Methylene Aziridine

G Aziridine Methylene Aziridine Ylide Aziridinium Ylide Aziridine->Ylide Rh_Carbene Rh-Carbene Rh_Carbene->Ylide Rearrangement [2,3]-Stevens Rearrangement Ylide->Rearrangement Azetidine Methylene Azetidine Rearrangement->Azetidine G cluster_start Starting Materials cluster_reaction Reaction Conditions Azetidine_SM Azetidinyl Trichloroacetimidate Product 3,3-Disubstituted Azetidine Azetidine_SM->Product Nucleophile Nucleophile Nucleophile->Product Catalyst Sc(OTf)₃ Catalyst->Product Solvent Dry CH₂Cl₂ Solvent->Product Temp 35 °C Temp->Product

References

Potential Therapeutic Targets for 3-(Cycloheptyloxy)azetidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 3-(Cycloheptyloxy)azetidine is a novel chemical entity for which no direct pharmacological data has been publicly disclosed. This document synthesizes information from structurally related compounds to hypothesize potential therapeutic targets and guide future research. By deconstructing the molecule into its core components—the azetidine ring and the cycloheptyloxy moiety—we can infer a range of plausible biological activities. The azetidine scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates, associated with a wide array of therapeutic targets. The cycloheptyloxy group, a bulky lipophilic moiety, is likely to significantly influence the compound's pharmacokinetic profile and target engagement. This whitepaper outlines potential therapeutic avenues, proposes experimental workflows for target validation, and provides a framework for the preclinical assessment of this promising compound.

Introduction: Deconstructing this compound for Target Identification

The rational design and development of novel therapeutics hinge on the early and accurate identification of biological targets. In the absence of direct experimental data for this compound, a predictive approach based on structure-activity relationships (SAR) of its constituent fragments is a viable strategy. The molecule consists of a saturated four-membered nitrogen-containing heterocycle, the azetidine ring, substituted at the 3-position with a cycloheptyloxy group.

The azetidine ring is a desirable feature in medicinal chemistry, offering a balance of structural rigidity and metabolic stability.[1] Its presence in a molecule can orient substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets.[2] Compounds incorporating the azetidine moiety have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and central nervous system (CNS) effects.[2][3]

The cycloheptyloxy group is a large, non-polar side chain. While less common than its cyclohexyl counterpart, its principal role is likely to enhance lipophilicity, thereby influencing membrane permeability, oral bioavailability, and interaction with hydrophobic pockets within target proteins.[4] The ether linkage itself is a common motif in pharmacologically active compounds and can act as a hydrogen bond acceptor.[5]

This document will explore the therapeutic landscape of azetidine derivatives and consider the modulatory impact of the cycloheptyloxy group to propose a prioritized list of potential targets for this compound.

Hypothesized Therapeutic Areas and Molecular Targets

Based on the extensive pharmacology of azetidine-containing compounds, several high-potential therapeutic areas and specific molecular targets can be postulated for this compound.

Central Nervous System (CNS) Disorders

The azetidine scaffold is frequently found in CNS-active agents.[6] Its rigid structure can effectively mimic portions of neurotransmitters or other endogenous ligands, leading to interactions with various CNS targets.

  • Potential Targets:

    • GABA Transporters (GAT-1 and GAT-3): Azetidine derivatives have been identified as potent GABA uptake inhibitors.[7] By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the brain, these compounds can potentiate GABAergic signaling, a mechanism relevant for treating epilepsy, anxiety, and other neurological disorders.

    • Dopamine Receptors: Antagonistic activity at dopamine receptors has been reported for some azetidine compounds, suggesting potential applications in treating schizophrenia and other psychotic disorders.[2][3]

    • Monoamine Oxidase (MAO) and other Amine-Metabolizing Enzymes: The azetidine nitrogen could interact with enzymes involved in neurotransmitter metabolism. For example, some amine-containing drugs are known to be metabolized by Cytochrome P450 enzymes like CYP2D6, which also metabolize monoamine oxidase inhibitors and serotonin reuptake inhibitors.[4][8]

    • Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. Azetidine-based structures have been explored as cholinesterase inhibitors.[9]

Oncology

Azetidine derivatives have emerged as promising scaffolds for the development of targeted anticancer agents.[10] They can function as inhibitors of key enzymes involved in cancer cell proliferation and survival.

  • Potential Targets:

    • Signal Transducer and Activator of Transcription 3 (STAT3): Novel azetidine amides have been developed as potent inhibitors of STAT3, a transcription factor that is constitutively activated in many human cancers and plays a crucial role in tumor cell survival, proliferation, and invasion.[11]

    • Kinases (e.g., MEK1/2, JAK): The approved anticancer drug cobimetinib contains an azetidine moiety and functions as a MEK1/2 inhibitor. Other azetidine-containing compounds have shown potent inhibition of Janus kinases (JAKs), which are involved in cytokine signaling pathways that are often dysregulated in cancer and inflammatory diseases.

    • Monoacylglycerol Lipase (MAGL): Azetidine carbamates have been developed as covalent inhibitors of MAGL, an enzyme that is overexpressed in aggressive cancer cells and contributes to tumor progression.[1]

Infectious Diseases

The unique structural properties of the azetidine ring have been leveraged to develop novel anti-infective agents.

  • Potential Targets:

    • Mycolic Acid Biosynthesis: Certain azetidine derivatives have been shown to kill multidrug-resistant Mycobacterium tuberculosis by inhibiting the late stages of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.[4][8]

    • Bacterial and Fungal Enzymes: The azetidine-2-one (β-lactam) ring is a cornerstone of many antibiotics. While this compound is not a β-lactam, the broader class of azetidines has shown antibacterial and antifungal activity, suggesting potential interactions with various microbial enzymes.[5]

Data Presentation: Summary of Potential Targets

The following table summarizes the hypothesized targets for this compound, based on the activities of structurally related azetidine compounds.

Therapeutic AreaPotential Target ClassSpecific ExamplesRationale from Azetidine Analogs
CNS Disorders Neurotransmitter TransportersGAT-1, GAT-3Conformationally constrained GABA analogs.
G-Protein Coupled ReceptorsDopamine ReceptorsReported dopamine antagonist activity.[2][3]
EnzymesCholinesterases (AChE, BChE)Azetidine scaffolds used in cholinesterase inhibitor design.[9]
Oncology Transcription FactorsSTAT3Azetidine amides show potent STAT3 inhibition.[11]
KinasesMEK1/2, JAKCobimetinib (MEK inhibitor) contains an azetidine ring.
HydrolasesMAGL, FAAHAzetidine carbamates are potent MAGL inhibitors.
Infectious Diseases Bacterial Cell Wall SynthesisMycolate Assembly EnzymesInhibition of mycolic acid biosynthesis in M. tuberculosis.[4]
Various Microbial Enzymes-Broad antibacterial and antifungal activity reported.[5]

Experimental Protocols: A Roadmap for Target Validation

A systematic approach is required to elucidate the biological activity of this compound. The following outlines key experimental protocols for initial screening and target validation.

General Workflow for Target Identification

A tiered screening approach is recommended, starting with broad phenotypic assays and progressing to more specific target-based assays.

G cluster_0 Phase 1: Broad Phenotypic Screening cluster_1 Phase 2: Focused Target-Based Assays cluster_2 Phase 3: Target Validation and Mechanism of Action A Compound Synthesis and Purification B Cell Viability Assays (e.g., MTT, CellTiter-Glo) in diverse cancer cell lines A->B C Antimicrobial Assays (e.g., MIC determination) against a panel of bacteria and fungi A->C D High-Content Imaging for morphological changes A->D E Kinase Panel Screening (e.g., KinomeScan) B->E If cytotoxic I Enzyme Inhibition Assays (determination of IC50/Ki) C->I If antimicrobial F GPCR Panel Screening (e.g., PRESTO-Tango) D->F If specific phenotype G Neurotransmitter Uptake Assays (e.g., fluorescent substrate uptake) D->G If neuronal phenotype H Direct Binding Assays (e.g., SPR, ITC) E->H F->H G->H H->I J Cellular Thermal Shift Assay (CETSA) I->J K Western Blotting for pathway modulation I->K

Caption: A tiered experimental workflow for target identification.
Detailed Methodology: STAT3 Inhibition Assay

Given the promising results of azetidine amides as STAT3 inhibitors[11], a key initial experiment would be to assess the effect of this compound on STAT3 activity.

Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

  • Nuclear Extract Preparation: Prepare nuclear extracts from a cell line with constitutively active STAT3 (e.g., MDA-MB-231 human breast cancer cells).

  • Probe Labeling: Synthesize and radiolabel a double-stranded oligonucleotide probe containing the high-affinity sis-inducible element (hSIE), a known STAT3 binding site, with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Binding Reaction: In a binding buffer, pre-incubate nuclear extracts with varying concentrations of this compound for 30 minutes at room temperature.

  • Probe Incubation: Add the radiolabeled hSIE probe to the reaction mixture and incubate for an additional 20 minutes to allow for protein-DNA complex formation.

  • Electrophoresis: Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Quantify the bands corresponding to the STAT3:DNA complexes using densitometry. The concentration of this compound that inhibits 50% of STAT3 DNA-binding activity (IC₅₀) can then be determined.

Signaling Pathway Visualization

To illustrate a potential mechanism of action, the following diagram depicts the canonical STAT3 signaling pathway, a plausible target for this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer dimerizes DNA DNA STAT3_dimer->DNA translocates to nucleus and binds Inhibitor This compound (Hypothesized) Inhibitor->STAT3_dimer inhibits binding Gene Target Gene Expression (Proliferation, Survival) DNA->Gene

Caption: Hypothesized inhibition of the STAT3 signaling pathway.

Conclusion and Future Directions

While this compound is a molecule without a defined biological role, a systematic analysis of its structural components provides a strong foundation for hypothesizing its potential therapeutic targets. The well-documented and diverse pharmacology of the azetidine ring points towards promising applications in CNS disorders, oncology, and infectious diseases. The bulky cycloheptyloxy group is predicted to enhance lipophilicity and facilitate interactions with hydrophobic pockets of target proteins.

The immediate next steps should involve the synthesis of this compound and its submission to a battery of in vitro assays as outlined in this document. A broad phenotypic screening approach, followed by more focused target-based assays, will be crucial in uncovering its primary mechanism of action. The experimental workflows and hypothesized targets presented herein offer a rational starting point for the comprehensive preclinical evaluation of this novel chemical entity. The insights gained from these studies will be instrumental in determining the therapeutic potential of this compound and guiding its journey through the drug discovery and development pipeline.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 3-(Cycloheptyloxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the synthesis and purification of 3-(Cycloheptyloxy)azetidine, a valuable building block in medicinal chemistry. The described methodology is based on established organic chemistry principles and analogous procedures found in the scientific literature.

Overview of the Synthetic Pathway

The synthesis of this compound is accomplished via a three-step sequence starting from commercially available N-Boc-3-hydroxyazetidine. The pathway involves:

  • O-Alkylation: A Williamson ether synthesis is employed to couple N-Boc-3-hydroxyazetidine with cycloheptyl bromide in the presence of a strong base.

  • Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen is removed under acidic conditions to yield the final product.

  • Purification: The final compound is purified using standard laboratory techniques to achieve high purity.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-(cycloheptyloxy)azetidine

This procedure details the O-alkylation of N-Boc-3-hydroxyazetidine with cycloheptyl bromide.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Cycloheptyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add cycloheptyl bromide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure N-Boc-3-(cycloheptyloxy)azetidine.

Step 2: Synthesis of this compound (Deprotection)

This protocol describes the removal of the N-Boc protecting group.

Materials:

  • N-Boc-3-(cycloheptyloxy)azetidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-3-(cycloheptyloxy)azetidine (1.0 eq) in dichloromethane (0.2 M).

  • Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is basic.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.

Step 3: Purification of this compound

The final product can be purified by distillation or chromatography.

Procedure (Distillation):

  • Set up a fractional distillation apparatus.

  • Heat the crude this compound under reduced pressure.

  • Collect the fraction corresponding to the boiling point of the pure product.

Procedure (Chromatography):

  • If distillation is not suitable, purify the crude product by flash column chromatography on silica gel using a mobile phase of dichloromethane/methanol/ammonium hydroxide (e.g., 90:9:1) to afford the pure product.

Data Presentation

The following table summarizes the expected yields and purity for each step of the synthesis. These values are based on typical results for analogous reactions reported in the literature.

StepProductMolecular Weight ( g/mol )Typical Yield (%)Typical Purity (%)
1N-Boc-3-(cycloheptyloxy)azetidine269.3870-85>95
2This compound169.2785-95>98

Visualization of the Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Final Purification start1 N-Boc-3-hydroxyazetidine reagents1 1. NaH, THF 2. Cycloheptyl bromide start1->reagents1 React with product1 N-Boc-3-(cycloheptyloxy)azetidine reagents1->product1 Forms purification1 Column Chromatography product1->purification1 Purify by reagents2 TFA, DCM purification1->reagents2 React with product2 This compound reagents2->product2 Forms purification2 Distillation or Column Chromatography product2->purification2 Purify by final_product Pure this compound purification2->final_product Yields

Caption: Workflow for the synthesis and purification of this compound.

Application Notes and Protocols: 3-(Cycloheptyloxy)azetidine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and databases did not yield specific information regarding the applications of 3-(Cycloheptyloxy)azetidine in neuroscience research. This suggests that the compound may be novel, not yet extensively studied, or primarily documented under a different chemical nomenclature.

However, to fulfill the user's request for detailed application notes and protocols for a structurally related azetidine derivative with demonstrated neuroprotective properties, we will focus on the well-documented compound 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride (KHG26792) . This compound has shown significant therapeutic potential in preclinical models of brain ischemia.

The following sections will provide a detailed overview of the applications, experimental protocols, and relevant data for KHG26792, adhering to the specified formatting and visualization requirements.

Application Notes for KHG26792 in Neuroscience Research

Compound: 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride (KHG26792)

Primary Application: Neuroprotection against Ischemia/Reperfusion (I/R) Brain Injury.[1]

Mechanism of Action (Proposed): KHG26792 exerts its neuroprotective effects through a multi-faceted approach that involves the inhibition of apoptosis, modulation of inflammation, reduction of oxidative stress, and improvement of brain energy metabolism.[1] Specifically, it has been shown to:

  • Reduce Apoptotic Cell Death: Suppresses I/R-induced apoptosis, a key contributor to neuronal damage.[1]

  • Combat Inflammation and Oxidative Stress: Significantly attenuates inflammatory responses and oxidative damage by upregulating the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, and increasing levels of glutathione (GSH).[1]

  • Modulate Key Signaling Pathways: Upregulates pro-survival pathways involving p-Akt and downregulates detrimental factors including inducible nitric oxide synthase (iNOS), hypoxia-upregulated protein 1 (HYOU1), and matrix metalloproteinase-3 (MMP-3).[1]

  • Improve Mitochondrial Function: Enhances mitochondrial ATP levels and the activities of Na+, K+-ATPase and cytochrome c oxidase, thereby improving cellular energy metabolism.[1]

Potential Therapeutic Areas:

  • Ischemic Stroke

  • Neurodegenerative diseases with an inflammatory or oxidative stress component.

Quantitative Data Summary

ParameterEffect of KHG26792Model SystemReference
Neurological Deficit Score Significant ImprovementMouse model of middle cerebral artery occlusion (MCAO)[1]
Brain Edema Significant ReductionMouse model of MCAO[1]
Apoptotic Cell Death Significant SuppressionMouse model of MCAO[1]
SOD and Catalase Activity UpregulationMouse model of MCAO[1]
GSH Levels UpregulationMouse model of MCAO[1]
iNOS, HYOU1, MMP-3 Protein Levels DownregulationMouse model of MCAO[1]
p-Akt Protein Levels UpregulationMouse model of MCAO[1]
Mitochondrial ATP Level IncreasedMouse model of MCAO[1]
Na+, K+-ATPase Activity IncreasedMouse model of MCAO[1]
Cytochrome c Oxidase Activity IncreasedMouse model of MCAO[1]

Experimental Protocols

Mouse Model of Middle Cerebral Artery Occlusion (MCAO)

This protocol describes the induction of focal cerebral ischemia followed by reperfusion to model stroke in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • Surgical instruments

  • 6-0 nylon monofilament with a rounded tip

  • KHG26792 solution

  • Vehicle solution (e.g., saline)

Procedure:

  • Anesthetize the mouse using isoflurane (e.g., 3% for induction, 1.5% for maintenance).

  • Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.

  • Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA.

  • Temporarily clamp the CCA and ICA.

  • Make a small incision in the ECA and insert the 6-0 nylon monofilament.

  • Advance the monofilament through the ICA to occlude the origin of the middle cerebral artery (MCA).

  • After 2 hours of occlusion, withdraw the monofilament to allow reperfusion.

  • Administer KHG26792 or vehicle intraperitoneally at the time of reperfusion.

  • Suture the incision and allow the mouse to recover.

  • Assess neurological deficits and perform histological and biochemical analyses at 24 hours post-reperfusion.

Western Blot Analysis for Protein Expression

This protocol details the measurement of protein levels of key signaling molecules.

Materials:

  • Brain tissue homogenates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-iNOS, anti-p-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize brain tissue samples in lysis buffer on ice.

  • Centrifuge the homogenates and collect the supernatant.

  • Determine the protein concentration using a BCA protein assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

G IR Ischemia/Reperfusion Injury Apoptosis Apoptosis IR->Apoptosis Inflammation Inflammation IR->Inflammation OxidativeStress Oxidative Stress IR->OxidativeStress EnergyMetabolism Energy Metabolism Deficit IR->EnergyMetabolism KHG KHG26792 KHG->Apoptosis KHG->Inflammation KHG->OxidativeStress KHG->EnergyMetabolism Improves NeuronalDamage Neuronal Damage Apoptosis->NeuronalDamage Inflammation->NeuronalDamage OxidativeStress->NeuronalDamage EnergyMetabolism->NeuronalDamage

Caption: Proposed neuroprotective mechanism of KHG26792.

G Start Induce MCAO in Mice Occlusion 2h Middle Cerebral Artery Occlusion Start->Occlusion Reperfusion Reperfusion Occlusion->Reperfusion Treatment Administer KHG26792 or Vehicle Reperfusion->Treatment PostOp 24h Post-Reperfusion Monitoring Treatment->PostOp Analysis Neurological, Histological, & Biochemical Analyses PostOp->Analysis

Caption: Experimental workflow for in vivo evaluation of KHG26792.

References

Application Notes and Protocols for Testing the Efficacy of 3-(Cycloheptyloxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(Cycloheptyloxy)azetidine is a novel synthetic small molecule with a unique structural motif, suggesting potential as a therapeutic agent. Azetidine-containing compounds have shown a wide range of biological activities, and the cycloheptyloxy moiety may confer desirable pharmacokinetic properties.[1][2][3] This document outlines a comprehensive experimental design to elucidate the efficacy of this compound. For the purpose of this protocol, we will hypothesize that this compound is an antagonist of a novel G-protein coupled receptor (GPCR), designated "Anxiety Receptor 1" (AR1), which is implicated in anxiety disorders. The following protocols will therefore focus on characterizing the compound's activity at this receptor and evaluating its anxiolytic potential in preclinical models.

In Vitro Efficacy and Mechanism of Action

A series of in vitro assays will be performed to determine the affinity and functional activity of this compound at the target receptor, AR1. These assays are critical for confirming the compound's mechanism of action and for establishing a dose-response relationship.

Objective: To determine the binding affinity (Ki) of this compound for the AR1 receptor.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human AR1 receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine protein concentration using a BCA assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of cell membrane preparation (10-20 µg protein/well).

    • Add 25 µL of a known radiolabeled AR1 agonist (e.g., [3H]-AR1-Agonist) at a concentration near its Kd.

    • Add 25 µL of this compound at various concentrations (e.g., 10 pM to 100 µM) or vehicle control.

    • Incubate for 60 minutes at room temperature.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To determine the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced changes in cyclic adenosine monophosphate (cAMP) levels.[4] This assay is suitable for Gs or Gi-coupled receptors.

Protocol:

  • Cell Culture:

    • Seed CHO-K1 cells stably co-expressing the human AR1 receptor and a cAMP-responsive reporter gene (e.g., luciferase) into a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Functional Assay:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.

    • Stimulate the cells with a known AR1 agonist at its EC80 concentration for 30 minutes.

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence) according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the data to the response of the agonist alone.

    • Determine the IC50 value of this compound by non-linear regression analysis of the concentration-response curve.

AssayParameterThis compoundPositive Control (e.g., Diazepam)
Radioligand Binding Ki (nM)
cAMP Functional Assay IC50 (nM)

In Vivo Efficacy in Animal Models of Anxiety

To evaluate the anxiolytic potential of this compound in a living organism, a series of behavioral tests in rodents will be conducted.[5][6][7][8]

Objective: To assess the anxiolytic-like effects of this compound in mice.[5][7]

Protocol:

  • Animals and Housing:

    • Use adult male C57BL/6 mice.

    • House the animals in groups of 4-5 per cage with ad libitum access to food and water, under a 12-hour light/dark cycle.

    • Allow at least one week of acclimatization before the experiment.

  • Drug Administration:

    • Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection 30 minutes before the test.

    • Include a positive control group treated with a known anxiolytic drug (e.g., diazepam, 1-2 mg/kg, i.p.).

  • EPM Test:

    • The EPM apparatus consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.

    • Place a mouse at the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the number of entries and the time spent in the open and closed arms using an automated video tracking system.

  • Data Analysis:

    • Calculate the percentage of open arm entries and the percentage of time spent in the open arms.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the drug-treated groups with the vehicle control group.

Objective: To further evaluate the anxiolytic-like properties of this compound based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.

Protocol:

  • Animals and Drug Administration:

    • Follow the same procedures as for the EPM test.

  • Light-Dark Box Test:

    • The apparatus consists of a box divided into a large, brightly illuminated compartment and a small, dark compartment, with an opening connecting them.

    • Place a mouse in the dark compartment and allow it to explore freely for 10 minutes.

    • Record the time spent in the light compartment, the number of transitions between the two compartments, and the latency to the first entry into the light compartment.

  • Data Analysis:

    • Analyze the data using a one-way ANOVA followed by a post-hoc test to compare the different treatment groups.

AssayDose (mg/kg)% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)
Elevated Plus Maze Vehicle
1
5
10
Diazepam
AssayDose (mg/kg)Time in Light Box (s) (Mean ± SEM)Number of Transitions (Mean ± SEM)
Light-Dark Box Vehicle
1
5
10
Diazepam

Visualizations

AR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR1 AR1 Receptor G_protein Gi Protein AR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Anxiety Regulation) CREB->Gene_Expression Regulates Agonist AR1 Agonist Agonist->AR1 Activates Azetidine This compound Azetidine->AR1 Blocks

Caption: Hypothesized AR1 receptor signaling pathway.

Experimental_Workflow start Start: Novel Compound This compound in_vitro In Vitro Efficacy start->in_vitro binding_assay Radioligand Binding Assay (Determine Ki) in_vitro->binding_assay functional_assay cAMP Functional Assay (Determine IC50) in_vitro->functional_assay in_vivo In Vivo Efficacy (Animal Models of Anxiety) binding_assay->in_vivo functional_assay->in_vivo epm Elevated Plus Maze in_vivo->epm ldb Light-Dark Box in_vivo->ldb data_analysis Data Analysis and Efficacy Determination epm->data_analysis ldb->data_analysis end End: Efficacy Profile data_analysis->end

Caption: Experimental workflow for efficacy testing.

References

Application Note: Characterization of 3-(Cycloheptyloxy)azetidine as a Selective Muscarinic Acetylcholine M5 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] The M1, M3, and M5 subtypes couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[2] This signaling cascade results in an increase in intracellular calcium.[2] The M2 and M4 receptors, conversely, couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cAMP levels.[2]

The M5 receptor is the least understood of the mAChR subtypes, with its expression largely confined to the central nervous system, particularly in the substantia nigra pars compacta and ventral tegmental area, regions critical for dopamine regulation.[3] Emerging evidence suggests that M5 receptors play a role in modulating dopamine release and are implicated in the pathophysiology of addiction and schizophrenia.[3][4] Consequently, the development of selective M5 receptor ligands is of significant interest for both basic research and therapeutic applications.

This application note describes the characterization of a novel small molecule, 3-(Cycloheptyloxy)azetidine, as a potent and selective antagonist of the human muscarinic acetylcholine M5 receptor (M5R). We present its binding affinity profile across all five muscarinic subtypes and provide detailed protocols for its evaluation in radioligand binding and functional cell-based assays.

Data Presentation: Binding Affinity Profile

The binding affinity of this compound for the human M1-M5 muscarinic receptors was determined through competitive radioligand binding assays. Membranes prepared from CHO-K1 cells stably expressing each receptor subtype were incubated with the non-selective muscarinic antagonist [³H]-N-methylscopolamine ([³H]-NMS) in the presence of increasing concentrations of the test compound. The inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.

Table 1: Muscarinic Receptor Binding Profile of this compound

Receptor SubtypeKᵢ (nM)Selectivity (fold vs. M5R)
M1850170
M2>10,000>2000
M31,200240
M4>10,000>2000
M5 5.0 1

The data demonstrates that this compound is a potent and highly selective antagonist for the M5 muscarinic receptor, exhibiting over 170-fold selectivity against other muscarinic subtypes.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol details the procedure for determining the binding affinity of this compound at the M5 muscarinic receptor using a competitive binding assay with [³H]-NMS.[5][6]

Materials:

  • Receptor Source: Cell membranes from CHO-K1 cells stably expressing the human M5 muscarinic receptor.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), ~80 Ci/mmol.

  • Test Compound: this compound.

  • Non-specific Binding Control: Atropine (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Microplate scintillation counter.

  • Cell harvester.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]-NMS (at a final concentration equal to its K_d, e.g., ~0.5 nM), and 100 µL of M5R-expressing cell membranes (5-20 µg protein/well).

    • Non-specific Binding (NSB): 50 µL Atropine (10 µM final concentration), 50 µL [³H]-NMS, and 100 µL of M5R-expressing cell membranes.

    • Competitive Binding: 50 µL of each concentration of this compound, 50 µL [³H]-NMS, and 100 µL of M5R-expressing cell membranes.

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation to reach binding equilibrium.[6]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter using a cell harvester. Wash the filters three times with 300 µL of ice-cold Wash Buffer to separate bound from free radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add 4 mL of scintillation fluid, and allow them to equilibrate for at least 4 hours.

  • Data Analysis: Quantify the radioactivity in each vial using a scintillation counter. Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression analysis and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Protocol 2: Functional Calcium Mobilization Assay

This protocol describes a functional assay to confirm the antagonistic activity of this compound by measuring its ability to inhibit agonist-induced calcium mobilization in cells expressing the M5 receptor.[7][8]

Materials:

  • Cell Line: HEK293 cells stably expressing the human M5 muscarinic receptor.

  • Agonist: Carbachol.

  • Test Compound: this compound.

  • Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fluo-4 AM or equivalent.

  • Probenecid: Anion transport inhibitor (optional, depending on the cell line).[8]

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the M5R-expressing HEK293 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye loading solution (e.g., Fluo-4 AM in Assay Buffer, with probenecid if required). Incubate for 60 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells twice with Assay Buffer. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Calcium Measurement: Place the plate in the fluorescence plate reader.

  • Agonist Addition: Program the instrument to add a pre-determined concentration of the agonist carbachol (typically the EC₈₀ concentration) to all wells.

  • Data Acquisition: Measure the fluorescence intensity kinetically before and after the addition of the agonist. The signal is typically recorded for 90-120 seconds.

  • Data Analysis: The increase in fluorescence upon agonist addition corresponds to the intracellular calcium concentration. Determine the inhibitory effect of this compound by plotting the agonist-induced calcium response against the antagonist concentration. Calculate the IC₅₀ value using a sigmoidal dose-response curve fit.

Visualizations

Caption: M5 muscarinic receptor signaling pathway.

Radioligand_Binding_Workflow start Start prep Prepare Serial Dilutions of Test Compound start->prep plate Add Reagents to 96-well Plate (Membranes, Radioligand, Compound) prep->plate incubate Incubate at RT for 90 min plate->incubate harvest Harvest onto Glass Fiber Filters incubate->harvest wash Wash Filters x3 with Ice-Cold Buffer harvest->wash dry_count Dry Filters & Add Scintillant wash->dry_count count Quantify Radioactivity (Scintillation Counter) dry_count->count analyze Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze end End analyze->end

Caption: Workflow for the competitive radioligand binding assay.

Calcium_Assay_Workflow start Start plate_cells Plate M5R-HEK293 Cells in 96-well Plate start->plate_cells incubate_overnight Incubate Overnight (37°C, 5% CO₂) plate_cells->incubate_overnight load_dye Load Cells with Calcium-Sensitive Dye (1 hr) incubate_overnight->load_dye pre_incubate Pre-incubate with Test Compound (15-30 min) load_dye->pre_incubate read_plate Place Plate in Fluorescence Reader pre_incubate->read_plate add_agonist Inject Agonist (Carbachol) read_plate->add_agonist measure Measure Kinetic Fluorescence Response add_agonist->measure analyze Data Analysis (Calculate IC₅₀) measure->analyze end End analyze->end

Caption: Workflow for the functional calcium mobilization assay.

References

Application Notes and Protocols for Cell-based Assays of 3-(Cycloheptyloxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for characterizing the pharmacological activity of 3-(Cycloheptyloxy)azetidine, a novel azetidine derivative. The protocols focus on cell-based assays to determine its effects on G-protein coupled receptors (GPCRs), specifically the M1 and M4 muscarinic acetylcholine receptors. Muscarinic receptors are key targets in the central and peripheral nervous systems, and their modulation is a therapeutic strategy for various diseases.[1][2]

Introduction to this compound

This compound is a synthetic small molecule featuring a cycloheptyloxy moiety attached to an azetidine ring. The azetidine scaffold is a privileged structure in medicinal chemistry, known for its presence in a range of biologically active compounds.[3] Based on its structural features, this compound is hypothesized to be a modulator of muscarinic acetylcholine receptors (mAChRs).

Muscarinic receptors are divided into five subtypes (M1-M5). The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[4] The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[1][5]

This document outlines two fundamental cell-based assays to characterize the activity of this compound:

  • A Calcium Mobilization Assay to assess its potential agonistic activity on the M1 muscarinic receptor.

  • A cAMP Inhibition Assay to evaluate its potential antagonistic activity on the M4 muscarinic receptor.

Protocol 1: M1 Muscarinic Receptor Agonist Activity Assessment via Calcium Mobilization Assay

This protocol describes a method to determine the potency and efficacy of this compound as an agonist of the human M1 muscarinic acetylcholine receptor. The assay measures the increase in intracellular calcium concentration following receptor activation in a recombinant cell line.[6][7]

Signaling Pathway

Activation of the M1 muscarinic receptor by an agonist leads to the dissociation of the Gq protein alpha subunit. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M1 M1 Receptor Gq Gq Protein M1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers Release Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Cellular Response Cellular Response Ca_cyto->Cellular Response Agonist This compound Agonist->M1 Binds

M1 Muscarinic Receptor Signaling Pathway
Materials

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human M1 muscarinic receptor (e.g., Nomad CHRM1 Cell Line).[6]

  • Culture Medium: F-12K or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.

  • Probenecid: An anion-exchange inhibitor to prevent dye leakage.

  • Test Compound: this compound, dissolved in DMSO to create a stock solution.

  • Reference Agonist: Carbachol or Acetylcholine.

  • Plate Reader: Fluorescence plate reader with bottom-read capability and automated injection, equipped with appropriate filters for the chosen dye (e.g., Ex/Em ~485/525 nm for Fluo-4).

  • Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

Experimental Workflow

Calcium_Assay_Workflow A 1. Cell Seeding Plate CHO-M1 cells in 96-well plates and incubate for 24h. B 2. Dye Loading Incubate cells with Fluo-4 AM and Probenecid for 1 hour at 37°C. A->B C 3. Compound Addition Add serial dilutions of This compound and reference agonist. B->C D 4. Fluorescence Reading Measure baseline fluorescence, then inject compound and record kinetic fluorescence changes. C->D E 5. Data Analysis Calculate the change in fluorescence and plot dose-response curves to determine EC50. D->E

Calcium Mobilization Assay Workflow
Protocol

  • Cell Culture and Seeding:

    • Culture the M1-expressing cells according to standard procedures.

    • Harvest the cells and adjust the density to 5 x 10^5 cells/mL in culture medium.

    • Seed 100 µL of the cell suspension per well into a 96-well black-walled, clear-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer by adding Fluo-4 AM (final concentration 2 µM) and Probenecid (final concentration 2.5 mM) to the assay buffer.

    • Aspirate the culture medium from the cell plate and wash once with 100 µL of assay buffer.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate for 1 hour at 37°C in the dark.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to create a concentration range (e.g., from 100 µM to 1 pM).

    • Prepare a similar concentration range for the reference agonist, carbachol.

  • Fluorescence Measurement:

    • Place the dye-loaded cell plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence at an excitation of ~485 nm and an emission of ~525 nm.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject 20 µL of the compound dilutions into the respective wells.

    • Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for a total of 2-3 minutes.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the data by expressing the response as a percentage of the maximum response observed with the reference agonist.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration at which 50% of the maximal response is observed).

Protocol 2: M4 Muscarinic Receptor Antagonist Activity Assessment via cAMP Inhibition Assay

This protocol is designed to measure the ability of this compound to act as an antagonist at the human M4 muscarinic receptor. The assay quantifies the compound's ability to block the agonist-induced inhibition of cAMP production.[8][9][10]

Signaling Pathway

The M4 receptor is coupled to the Gi protein. When an agonist binds, the Gi protein inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in the intracellular concentration of the second messenger cAMP. An antagonist will bind to the receptor but not activate it, thereby preventing the agonist from binding and inhibiting AC.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M4 M4 Receptor Gi Gi Protein M4->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Reduced Cellular Response Reduced Cellular Response cAMP->Reduced Cellular Response Agonist Reference Agonist Agonist->M4 Binding blocked Antagonist This compound Antagonist->M4 Binds/Blocks Forskolin Forskolin Forskolin->AC Stimulates

M4 Muscarinic Receptor Signaling and Inhibition
Materials

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human M4 muscarinic receptor (e.g., CHRM4 Nomad Cell Line).[8]

  • Culture Medium: As described in Protocol 1.

  • Stimulation Buffer: HBSS with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor), pH 7.4.

  • Test Compound: this compound stock solution in DMSO.

  • Reference Antagonist: Atropine or Tropicamide.[11]

  • Reference Agonist: Oxotremorine M or Acetylcholine (at a concentration equal to its EC80).[9]

  • Adenylyl Cyclase Activator: Forskolin.

  • cAMP Detection Kit: A competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).

  • Plates: 96-well or 384-well cell culture plates appropriate for the detection kit.

Protocol
  • Cell Culture and Seeding:

    • Culture and seed the M4-expressing cells as described in Protocol 1.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and the reference antagonist in stimulation buffer.

  • Assay Procedure:

    • Aspirate the culture medium from the cells.

    • Add 50 µL of the diluted test compound or reference antagonist to the appropriate wells.

    • Incubate for 15-30 minutes at 37°C. This pre-incubation allows the antagonist to bind to the receptors.

    • Prepare a solution of the reference agonist (at its EC80 concentration) and forskolin (e.g., 10 µM) in stimulation buffer.

    • Add 50 µL of the agonist/forskolin solution to all wells (except for the basal control wells, which receive only forskolin).

    • Incubate for 30 minutes at 37°C. Forskolin stimulates cAMP production, while the agonist will inhibit it. The antagonist will block this inhibition.

  • cAMP Detection:

    • Following the incubation, lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit. Follow the manufacturer's instructions for the specific kit being used.

  • Data Analysis:

    • The signal from the cAMP detection assay will be inversely proportional to the cAMP concentration.

    • Normalize the data:

      • Set the signal from cells treated with forskolin alone as 0% inhibition.

      • Set the signal from cells treated with forskolin and the EC80 agonist concentration as 100% inhibition.

    • Plot the percentage inhibition of the agonist response against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response).

Data Presentation

The following table summarizes hypothetical quantitative data for this compound alongside known reference compounds. This data is for illustrative purposes to demonstrate how results from the described assays would be presented.

CompoundTargetAssay TypeParameterValue (nM)
This compound M1Calcium MobilizationEC50120
Carbachol (Reference)M1Calcium MobilizationEC50440[12]
This compound M4cAMP InhibitionIC5085
Tropicamide (Reference)M4cAMP InhibitionIC508.0[11]

Note: EC50 (half maximal effective concentration) measures the potency of an agonist. IC50 (half maximal inhibitory concentration) measures the potency of an antagonist. Lower values indicate higher potency.

Safety and Handling

  • Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • This compound is a novel chemical compound. Its toxicological properties have not been fully elucidated. Handle with care and avoid inhalation, ingestion, and skin contact.

  • Consult the Safety Data Sheet (SDS) for all chemicals used in these protocols.

  • All cell culture work should be performed in a certified biological safety cabinet using aseptic techniques.

References

Application Notes and Protocols for In Vivo Administration of 3-(Cycloheptyloxy)azetidine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the in vivo administration of 3-(Cycloheptyloxy)azetidine, a novel small molecule compound, in common animal models such as mice and rats. The following sections outline various administration routes, recommended vehicle formulations, and dosing guidelines to assist researchers in preclinical study design. Given the novelty of this compound, the initial formulation and administration parameters should be determined based on its physicochemical properties, such as solubility and stability.

Compound Information and Vehicle Selection

Successful in vivo studies hinge on the appropriate formulation of the test compound. The selection of a suitable vehicle is critical to ensure the solubility, stability, and bioavailability of this compound. A tiered approach to vehicle selection is recommended, starting with aqueous solutions and progressing to more complex formulations if necessary.

Table 1: Recommended Vehicle Formulations for this compound

Vehicle TypeCompositionSuitability for Administration RoutesNotes
Aqueous Saline (0.9% NaCl)IV, IP, SC, POPreferred for water-soluble compounds. Ensure pH is within a physiologically tolerable range (pH 4-8).
Phosphate-Buffered Saline (PBS)IV, IP, SC, POProvides buffering capacity. Check for compound precipitation.
5% Dextrose in Water (D5W)IV, IP, SC, POSuitable for compounds sensitive to chloride ions.
Co-solvents 10% DMSO / 90% SalineIV, IP, SC, POFor compounds with poor aqueous solubility. Administer slowly for IV to avoid precipitation and hemolysis.
20% PEG400 / 80% SalineIV, IP, SC, POPolyethylene glycol can enhance solubility. Viscosity may require a larger needle gauge.
Suspensions 0.5% - 1% Methylcellulose (MC) in waterPO, IP, SCFor water-insoluble compounds. Ensure uniform suspension before and during administration.
0.5% Carboxymethylcellulose (CMC) in waterPO, IP, SCAn alternative suspending agent. Particle size of the compound should be minimized.
Emulsions/Lipid-based Corn oil, Sesame oilPO, SCFor highly lipophilic compounds. Not suitable for intravenous administration.

IV: Intravenous, IP: Intraperitoneal, SC: Subcutaneous, PO: Oral Gavage

In Vivo Administration Protocols

The choice of administration route depends on the desired pharmacokinetic profile, the target tissue, and the properties of the compound. Below are detailed protocols for common administration routes in mice and rats. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory.

Oral Gavage (PO)

Oral gavage ensures direct delivery of a precise dose to the stomach.

Table 2: Oral Gavage Parameters

SpeciesNeedle GaugeMax Volume
Mouse20-22g10 mL/kg[1]
Rat16-18g10 mL/kg[1]

Protocol:

  • Animal Restraint: Gently but firmly restrain the mouse or rat. For mice, scruff the neck to immobilize the head. For rats, a towel wrap or a firm grip on the nape of the neck can be used.

  • Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.[2]

  • Needle Insertion: Gently insert the gavage needle into the mouth, to the side of the incisors, and advance it along the roof of the mouth towards the esophagus.[2] The animal should swallow the tube as it is advanced.[1] Do not force the needle if resistance is met.[1]

  • Dose Administration: Once the needle is in the correct position, administer the formulation slowly and steadily.

  • Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or fluid coming from the nose, which could indicate aspiration.

Intravenous (IV) Injection

IV administration provides 100% bioavailability and rapid distribution. The lateral tail vein is the most common site for IV injections in rodents.

Table 3: Intravenous Injection Parameters

SpeciesNeedle GaugeMax Bolus Volume
Mouse27-30g0.2 mL[3]
Rat25-27g0.5 mL[3]

Protocol:

  • Vein Dilation: Warm the animal's tail using a heat lamp or by immersing it in warm water (38-40°C) for a few minutes to dilate the lateral tail veins.[3][4]

  • Animal Restraint: Place the animal in a suitable restraint device to secure the tail.[4][5]

  • Injection Site Preparation: Clean the tail with 70% ethanol.[6]

  • Needle Insertion: With the bevel facing up, insert the needle into the lateral tail vein at a shallow angle, parallel to the vein.[3][6]

  • Dose Administration: Inject the solution slowly.[3] If swelling occurs, the needle is not in the vein and should be removed.[4]

  • Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[3] Monitor the animal for any adverse reactions.

Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of the compound into the systemic circulation, although it is slower than IV administration.

Table 4: Intraperitoneal Injection Parameters

SpeciesNeedle GaugeMax Volume
Mouse25-27g< 10 mL/kg[7]
Rat23-25g< 10 mL/kg[7]

Protocol:

  • Animal Restraint: Restrain the mouse or rat by scruffing the neck and securing the tail.

  • Injection Site Identification: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[7]

  • Needle Insertion: Tilt the animal's head downwards at a 30-40° angle.[7] Insert the needle with the bevel up into the identified quadrant.

  • Aspiration: Gently pull back on the plunger to ensure that no blood or urine is aspirated. If fluid enters the syringe, withdraw the needle and reinject at a different site with a new needle and syringe.[8]

  • Dose Administration: Inject the solution smoothly.

  • Post-Administration Monitoring: Return the animal to its cage and observe for any signs of discomfort.

Subcutaneous (SC) Injection

SC administration results in slower, more sustained absorption compared to IV or IP routes.

Table 5: Subcutaneous Injection Parameters

SpeciesNeedle GaugeMax Volume per Site
Mouse25-27g< 3 mL[9]
Rat25g< 10 mL[9]

Protocol:

  • Animal Restraint: Restrain the animal and create a "tent" of skin over the dorsal midline (scruff) or flank area.[9][10]

  • Needle Insertion: Insert the needle at the base of the tented skin, parallel to the body.[5]

  • Aspiration: Gently pull back on the plunger to ensure a blood vessel has not been entered.[9]

  • Dose Administration: Inject the solution. A small bleb will form under the skin.

  • Post-Injection Care: Withdraw the needle and gently massage the area to aid in dispersal of the injected volume. Monitor the animal for any local reactions at the injection site.

Experimental Workflow and Signaling Pathway Visualization

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis formulation Formulation of This compound dosing Dosing (PO, IV, IP, or SC) formulation->dosing animal_acclimation Animal Acclimation (e.g., Mice, Rats) animal_acclimation->dosing pk_sampling Pharmacokinetic (PK) Blood Sampling dosing->pk_sampling pd_assessment Pharmacodynamic (PD) Biomarker Analysis dosing->pd_assessment efficacy_studies Efficacy Studies (e.g., Behavioral, Disease Model) dosing->efficacy_studies toxicity_monitoring Toxicity Monitoring (Clinical Signs, Body Weight) dosing->toxicity_monitoring data_analysis Data Analysis and Interpretation pk_sampling->data_analysis pd_assessment->data_analysis efficacy_studies->data_analysis toxicity_monitoring->data_analysis

Caption: In vivo experimental workflow for this compound.

Hypothetical Signaling Pathway

Based on the known pharmacology of some azetidine derivatives, a plausible mechanism of action for this compound is the inhibition of the GABA transporter 1 (GAT-1).[7] This would lead to an increase in the synaptic concentration of GABA, enhancing inhibitory neurotransmission.[7]

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad Glutamic Acid Decarboxylase gaba_synthesis GABA gad->gaba_synthesis vesicle Synaptic Vesicle gaba_synthesis->vesicle Packaging gaba_cleft GABA vesicle->gaba_cleft Release gat1 GAT-1 (GABA Transporter) gaba_cleft->gat1 Reuptake gaba_receptor GABA Receptor gaba_cleft->gaba_receptor Binding inhibitory_signal Inhibitory Signal (Hyperpolarization) gaba_receptor->inhibitory_signal compound This compound compound->gat1 Inhibition

Caption: Hypothetical mechanism of this compound as a GAT-1 inhibitor.

References

Application Notes: Azetidine Derivatives as Chemical Probes for Mycolic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-based compounds have emerged as a promising class of chemical probes for investigating the essential biological process of mycolic acid biosynthesis in Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). A series of azetidine derivatives, referred to as BGAz, have demonstrated potent bactericidal activity against both drug-sensitive and multidrug-resistant (MDR) strains of M. tuberculosis.[1][2] These compounds represent valuable tools for studying the intricacies of the mycobacterial cell wall synthesis and for the development of novel anti-tubercular agents.

The primary mechanism of action of the BGAz series is the inhibition of late-stage mycolic acid biosynthesis.[1][2] Mycolic acids are long-chain fatty acids that are crucial components of the mycobacterial cell wall, providing a formidable barrier against antibiotics and the host immune system. By disrupting this pathway, BGAz compounds compromise the integrity of the cell wall, leading to bacterial cell death.[1]

These application notes provide a comprehensive overview of a representative azetidine probe, BGAz-005, including its biological activity, physicochemical properties, and detailed protocols for its use in studying mycolic acid biosynthesis.

Data Presentation

The following tables summarize the key quantitative data for the representative chemical probe BGAz-005 and related analogs.

Table 1: In Vitro Antitubercular Activity

CompoundM. bovis BCG MIC (μM)M. smegmatis MIC (μM)M. tuberculosis H37Rv MIC (μM)
BGAz-00164.530.5>50
BGAz-0021.83.93.1
BGAz-0032.15.24.2
BGAz-0041.64.53.8
BGAz-0052.36.14.5

MIC: Minimum Inhibitory Concentration required to inhibit 99% of bacterial growth.

Table 2: Physicochemical and In Vitro ADME/Tox Properties

CompoundMolecular Weight ( g/mol )LogPKinetic Solubility (μM)Mouse Liver Microsomal Stability (CLint, μL/min/mg)Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s)Cytotoxicity (HepG2 IC₅₀, μM)
BGAz-002520.445.19>100Data not available in abstractData not available in abstract
BGAz-003540.415.523>100Data not available in abstractData not available in abstract
BGAz-004558.885.857>100Data not available in abstractData not available in abstract
BGAz-005492.514.311736Data not available in abstractData not available in abstract

Detailed experimental data for Caco-2 permeability and cytotoxicity can be found in the full scientific publication.

Signaling Pathway and Experimental Workflow Diagrams

Mycolic Acid Biosynthesis and Inhibition by Azetidine Probes

Mycolic_Acid_Pathway Mycolic Acid Biosynthesis Pathway and Point of Inhibition cluster_synthesis Biosynthesis Pathway FAS_I Fatty Acid Synthase I (FAS-I) ACC Acetyl-CoA Carboxylase (ACC) FAS_I->ACC FAS_II_Initiation FAS-II Initiation ACC->FAS_II_Initiation FAS_II_Elongation FAS-II Elongation FAS_II_Initiation->FAS_II_Elongation Pks13 Pks13 FAS_II_Elongation->Pks13 Late_Stage_Modification Late-Stage Modification & Transport Pks13->Late_Stage_Modification Mycolic_Acids Mature Mycolic Acids Late_Stage_Modification->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall incorporation Azetidine_Probe Azetidine Probe (e.g., BGAz-005) Azetidine_Probe->Late_Stage_Modification Inhibition

Caption: Inhibition of late-stage mycolic acid biosynthesis by azetidine probes.

Experimental Workflow for Characterizing Azetidine Probes

Experimental_Workflow Workflow for Azetidine Probe Characterization cluster_invitro In Vitro Evaluation cluster_admet ADME/Tox Profiling cluster_moa Mechanism of Action Studies MIC_Assay MIC Determination (M. tuberculosis, M. smegmatis) Mycolic_Acid_Analysis Mycolic Acid Biosynthesis Assay (TLC Analysis) MIC_Assay->Mycolic_Acid_Analysis Active Compounds Target_Deconvolution Target Deconvolution Studies Mycolic_Acid_Analysis->Target_Deconvolution Cytotoxicity_Assay Cytotoxicity Assay (e.g., HepG2 cells) Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Permeability_Assay Permeability Assay (e.g., Caco-2) Transcriptomics Transcriptomic Analysis Target_Deconvolution->Transcriptomics Azetidine_Probe Azetidine Chemical Probe Azetidine_Probe->MIC_Assay Azetidine_Probe->Cytotoxicity_Assay Azetidine_Probe->Metabolic_Stability Azetidine_Probe->Permeability_Assay

Caption: Experimental workflow for the characterization of azetidine chemical probes.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

This protocol is adapted from standard broth microdilution methods for M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv (or other strains of interest)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • 96-well microtiter plates

  • Azetidine chemical probe (e.g., BGAz-005) dissolved in DMSO

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Positive control antibiotic (e.g., rifampicin)

  • Negative control (medium only)

Procedure:

  • Prepare a serial two-fold dilution of the azetidine probe in Middlebrook 7H9 broth in a 96-well plate. The final concentration range should typically span from 100 µM to 0.05 µM.

  • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 0.5, and then dilute 1:100 in 7H9 broth to achieve a final concentration of approximately 1 x 10⁵ CFU/mL.

  • Add 100 µL of the bacterial inoculum to each well of the 96-well plate containing the diluted compound.

  • Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (medium only).

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours at 37°C.

  • Determine the MIC as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.

Analysis of Mycolic Acid Biosynthesis by Thin-Layer Chromatography (TLC)

This protocol describes the labeling and analysis of mycolic acids to assess the inhibitory effect of the azetidine probe.

Materials:

  • Mid-log phase culture of M. smegmatis or M. tuberculosis

  • Middlebrook 7H9 broth with OADC supplement

  • Azetidine chemical probe (at 1x, 5x, and 10x MIC)

  • [¹⁴C]-Acetic acid, sodium salt

  • Saponification reagent (15% w/v tetrabutylammonium hydroxide)

  • Methyl iodide

  • Dichloromethane

  • Hexane

  • TLC plates (silica gel 60)

  • TLC developing solvent (e.g., hexane:diethyl ether, 9:1 v/v)

  • Phosphorimager screen and cassette

Procedure:

  • Grow a 10 mL culture of mycobacteria to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

  • Treat the cultures with the azetidine probe at the desired concentrations (1x, 5x, and 10x MIC) or with a vehicle control (DMSO) for 4 hours at 37°C.

  • Add 1 µCi/mL of [¹⁴C]-acetic acid to each culture and incubate for an additional 6 hours at 37°C.

  • Harvest the cells by centrifugation, wash with PBS, and pellet the cells.

  • Extract the total lipids from the cell pellet by saponification. Resuspend the pellet in 2 mL of the saponification reagent and heat at 100°C for 3 hours.

  • After cooling, add 2 mL of dichloromethane, 200 µL of methyl iodide, and 2 mL of water. Mix vigorously and centrifuge to separate the phases.

  • Collect the lower organic phase containing the fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

  • Dry the organic phase under a stream of nitrogen.

  • Resuspend the dried lipid extract in a small volume of dichloromethane.

  • Spot equal counts of the radiolabeled lipid extracts onto a TLC plate.

  • Develop the TLC plate in the appropriate solvent system.

  • Dry the plate and expose it to a phosphorimager screen.

  • Analyze the resulting image to observe the inhibition of mycolic acid synthesis, which will be indicated by a dose-dependent decrease in the intensity of the MAME bands in the treated samples compared to the control.

In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Assays

Standard in vitro assays are crucial for evaluating the drug-like properties of the azetidine probes.

a) Metabolic Stability in Liver Microsomes:

  • Incubate the azetidine probe (typically at 1 µM) with mouse or human liver microsomes in the presence of NADPH at 37°C.

  • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

b) Caco-2 Permeability Assay:

  • Seed Caco-2 cells on permeable filter supports in a transwell plate and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Add the azetidine probe to the apical (A) side of the monolayer.

  • At various time points, collect samples from the basolateral (B) side.

  • To assess efflux, add the compound to the basolateral side and sample from the apical side.

  • Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral and basolateral-to-apical transport.

c) Cytotoxicity Assay:

  • Seed a human cell line (e.g., HepG2) in a 96-well plate and allow the cells to adhere overnight.

  • Treat the cells with a serial dilution of the azetidine probe for 48-72 hours.

  • Assess cell viability using a suitable method, such as the MTT or resazurin assay.

  • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

References

Troubleshooting & Optimization

Troubleshooting low solubility of 3-(Cycloheptyloxy)azetidine in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 3-(Cycloheptyloxy)azetidine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: While specific data for this compound is not extensively published, its structure suggests it is a lipophilic molecule with poor aqueous solubility. The azetidine ring itself contains a nitrogen atom that can contribute to hydrophilicity, but the cycloheptyl and phenyl groups are large and non-polar, which likely dominates the molecule's properties, leading to low solubility in aqueous buffers.[1][2]

Q2: What factors can influence the solubility of this compound?

A2: Several factors can significantly impact the aqueous solubility of this compound:

  • pH of the buffer: The azetidine nitrogen can be protonated at acidic pH, forming a more soluble salt.

  • Temperature: Solubility of most organic compounds increases with temperature.[1]

  • Buffer composition and ionic strength: The type of buffer salts and their concentration can influence solubility.

  • Presence of co-solvents or excipients: Organic co-solvents, surfactants, and cyclodextrins can enhance solubility.[3]

  • Solid-state properties: The crystalline form (polymorph) of the solid material can affect its dissolution rate and solubility.

Q3: Is the azetidine ring stable in all aqueous buffers?

A3: The azetidine ring can be susceptible to ring-opening under strongly acidic conditions, which could lead to degradation of the compound.[4] It is crucial to assess the chemical stability of this compound at the pH required for solubilization.

Troubleshooting Low Solubility

Problem: My stock solution of this compound in an organic solvent precipitates when diluted into my aqueous experimental buffer.

  • Question: What is the best initial approach to prevent this precipitation? Answer: The most straightforward initial step is to decrease the final concentration of the compound in the aqueous buffer. If the experimental design allows, working at a lower concentration might be sufficient to keep the compound in solution. If a higher concentration is necessary, proceed to the troubleshooting steps below.

  • Question: How can I use pH to improve the solubility of my compound? Answer: Since this compound has a basic nitrogen in the azetidine ring, its solubility is expected to increase at a lower pH due to the formation of a more soluble protonated species. It is recommended to test a range of acidic pH values (e.g., pH 4.0-6.5) to find the optimal balance between solubility and compound stability. Be mindful that strong acids may cause degradation.[4]

  • Question: What types of excipients or co-solvents can I use to increase solubility? Answer: Several types of excipients can be tested to improve solubility:

    • Co-solvents: Organic solvents miscible with water, such as DMSO, ethanol, or PEG 400, can be added to the aqueous buffer in small percentages (e.g., 1-10% v/v).

    • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.

    • Cyclodextrins: Encapsulating agents like β-cyclodextrin or its derivatives (e.g., HP-β-CD) can form inclusion complexes with the lipophilic parts of the molecule, enhancing aqueous solubility.

  • Question: Could the solid form of my compound be the issue? Answer: Yes, the solid-state properties of your compound, such as its crystalline form (polymorphism) or whether it is amorphous, can significantly impact its solubility and dissolution rate. If you have access to different batches or forms of the compound, it may be worthwhile to compare their solubility.

Data Presentation

Table 1: Solubility of this compound in Various Aqueous Buffers

Buffer System (50 mM)pHTemperature (°C)Measured Solubility (µg/mL)
Phosphate-Buffered Saline (PBS)7.425< 1
Citrate Buffer4.02515.2
Citrate Buffer5.0258.5
Acetate Buffer5.5255.1
MES Buffer6.0252.3

Table 2: Effect of Co-solvents and Excipients on Solubility in PBS (pH 7.4)

ExcipientConcentration (%)Temperature (°C)Measured Solubility (µg/mL)
None (Control)025< 1
DMSO52522.7
Ethanol52512.4
PEG 400102535.8
Tween® 8012548.2
HP-β-CD22565.1

Experimental Protocols

Protocol 1: pH-Solubility Profiling

  • Prepare a series of 50 mM buffers with pH values ranging from 4.0 to 7.5 (e.g., citrate, acetate, phosphate).

  • Add an excess amount of solid this compound to a known volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

Protocol 2: Co-solvent/Excipient Solubility Enhancement

  • Prepare stock solutions of the selected co-solvents (e.g., DMSO, Ethanol) and excipients (e.g., Tween® 80, HP-β-CD) at high concentrations.

  • Prepare the target aqueous buffer (e.g., PBS pH 7.4) containing the desired final concentration of the co-solvent or excipient (e.g., 5% DMSO).

  • Add an excess amount of solid this compound to each formulation.

  • Follow steps 3-6 from Protocol 1 to determine the solubility in the presence of each co-solvent or excipient.

Visualizations

Troubleshooting_Workflow start Low Solubility Observed check_concentration Is a lower concentration acceptable for the experiment? start->check_concentration ph_optimization Optimize Buffer pH (e.g., pH 4.0-6.5) check_concentration->ph_optimization No solution_found Solubility Issue Resolved check_concentration->solution_found Yes excipient_screening Screen Co-solvents & Excipients (DMSO, PEG 400, Cyclodextrins) ph_optimization->excipient_screening ph_optimization->solution_found temp_study Investigate Temperature Effects (e.g., 37°C vs. 25°C) excipient_screening->temp_study excipient_screening->solution_found solid_state_analysis Analyze Solid State Properties (Polymorphism) temp_study->solid_state_analysis temp_study->solution_found solid_state_analysis->solution_found end Consult Formulation Specialist solid_state_analysis->end

Caption: A flowchart for troubleshooting low aqueous solubility.

Solubility_Factors cluster_factors Influencing Factors compound This compound (Lipophilic Nature) solubility Aqueous Solubility compound->solubility has ph pH (Protonation of Azetidine) ph->solubility temp Temperature temp->solubility excipients Co-solvents / Excipients (e.g., Cyclodextrins) excipients->solubility solid_state Solid-State Form (Polymorphism) solid_state->solubility

References

Common impurities in 3-(Cycloheptyloxy)azetidine synthesis and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-(Cycloheptyloxy)azetidine. The information is tailored for researchers, scientists, and professionals in drug development.

Synthesis Overview and Potential Side Reactions

The synthesis of this compound is typically approached via a two-step process: a Williamson ether synthesis to couple the cycloheptyl moiety to an N-protected 3-hydroxyazetidine, followed by the removal of the protecting group. This guide focuses on the common N-Boc (tert-butoxycarbonyl) protecting group.

Synthesis_Pathway A N-Boc-3-hydroxyazetidine p1 A->p1 B Cycloheptyl Bromide B->p1 C N-Boc-3-(cycloheptyloxy)azetidine D This compound (Final Product) C->D  N-Boc Deprotection (e.g., TFA or HCl) p1->C  Williamson Ether Synthesis (e.g., NaH, DMF) p2

Caption: Proposed synthetic pathway for this compound.

A primary challenge in the ether synthesis step is the competition between the desired SN2 reaction and an E2 elimination side reaction.

Side_Reaction Alkoxide N-Boc-3-azetidinoxide DesiredProduct SN2 Product (Desired Ether) Alkoxide->DesiredProduct Nucleophilic Attack at Carbon SideProduct E2 Product (Cycloheptene) Alkoxide->SideProduct Proton Abstraction (Base) AlkylHalide Cycloheptyl Bromide AlkylHalide->DesiredProduct AlkylHalide->SideProduct

Caption: Competing SN2 (ether formation) and E2 (elimination) pathways.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for this compound?

A common and effective method involves a two-step sequence. First, a Williamson ether synthesis is performed by reacting N-Boc-3-hydroxyazetidine with a cycloheptyl halide (like cycloheptyl bromide) in the presence of a strong base such as sodium hydride (NaH) in an aprotic polar solvent like N,N-Dimethylformamide (DMF).[1][2] The second step is the deprotection of the N-Boc group using a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.[3][4]

Q2: What are the most common impurities to expect during this synthesis?

Impurities can arise from starting materials, side reactions, or reagents. The most prevalent are:

  • Unreacted Starting Materials: N-Boc-3-hydroxyazetidine and cycloheptyl bromide.

  • Elimination Byproduct: Cycloheptene, formed from the dehydrohalogenation of cycloheptyl bromide.[5][6] This is often favored when using strong, sterically hindered bases or at elevated temperatures.[7]

  • Solvent and Reagent Residues: Residual DMF, base (e.g., sodium salts), and byproducts from the deprotection step (e.g., tert-butyl cations).

Q3: How can I detect and quantify these impurities?

A combination of chromatographic and spectroscopic methods is recommended:

  • Thin Layer Chromatography (TLC): Useful for monitoring reaction progress and qualitatively identifying the presence of starting materials and major products/impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for detecting volatile impurities such as cycloheptene and residual cycloheptyl bromide.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the purity of the final product and detecting less volatile impurities like unreacted N-Boc-3-hydroxyazetidine.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals do not overlap significantly with the product's signals.

Q4: My yield for the Williamson ether synthesis is low. What are the likely causes?

Low yields are typically due to one or more of the following:

  • Incomplete Deprotonation: The sodium hydride may be old or deactivated. Ensure you are using fresh, high-quality NaH and an anhydrous solvent.

  • Competing Elimination Reaction: The formation of cycloheptene can be a major competing pathway.[5] This is exacerbated by high temperatures. Running the reaction at the lowest effective temperature can favor the desired SN2 reaction.

  • Suboptimal Solvent: While DMF is common, other polar aprotic solvents like acetonitrile can be used. Protic solvents should be avoided as they can quench the alkoxide.[1]

  • Work-up Issues: The product may have some water solubility, leading to losses during aqueous extraction.

Q5: I see an unexpected peak in my GC-MS analysis with a mass corresponding to C7H12. What is it?

This peak is almost certainly cycloheptene . It is the direct result of the E2 elimination side reaction where the base abstracts a proton from cycloheptyl bromide, leading to the formation of a double bond and elimination of HBr.[6] Its presence indicates that elimination is a significant competing pathway in your reaction.

Troubleshooting Guide and Impurity Removal

Troubleshooting_Workflow start Crude Product Analysis (TLC, GC-MS, HPLC) impurity_check Major Impurity Identified? start->impurity_check sm Unreacted Starting Materials impurity_check->sm Yes alkene Cycloheptene impurity_check->alkene Yes reagents Reagent Residues impurity_check->reagents Yes end Pure Product impurity_check->end No / Below Threshold action_sm Optimize reaction time/temp. Purify via Column Chromatography. sm->action_sm action_alkene Lower reaction temp. Use less hindered base. Remove via careful distillation or column chromatography. alkene->action_alkene action_reagents Perform Aqueous Wash / Extraction. reagents->action_reagents action_sm->start Re-analyze action_alkene->start Re-analyze action_reagents->start Re-analyze fail Re-evaluate Synthesis Strategy

Caption: Workflow for troubleshooting and purifying this compound.

Data on Common Impurities
Impurity NameSourceRecommended Analytical Method
N-Boc-3-hydroxyazetidineUnreacted Starting MaterialHPLC, LC-MS
Cycloheptyl BromideUnreacted Starting MaterialGC-MS
CyclohepteneE2 Elimination Side ReactionGC-MS
DMF (Solvent)Reaction SolventGC-MS, NMR
Trifluoroacetic Acid SaltsN-Boc Deprotection StepLC-MS, Ion Chromatography
Purification Strategy Comparison

The removal of the volatile and non-polar cycloheptene from the more polar product can be challenging. Below is a hypothetical comparison of purification methods.

Purification MethodThroughputPurity Achieved (Hypothetical)Key AdvantageKey Disadvantage
Silica Gel Chromatography Low-Medium>99%High resolution for a wide range of impurities.Time-consuming, requires large solvent volumes.
Preparative HPLC Low>99.5%Highest achievable purity.Expensive, limited scale.
Aqueous Wash / Extraction High<95% (if cycloheptene is present)Removes salts and water-soluble impurities effectively.Ineffective for removing non-polar organic impurities like cycloheptene.
Distillation (under vacuum) Medium-HighVariableGood for removing highly volatile impurities like cycloheptene.Potential for thermal degradation of the product.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl this compound-1-carboxylate

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add dry N,N-Dimethylformamide (DMF, 10 mL per gram of N-Boc-3-hydroxyazetidine).

  • Base Addition: Cool the solvent to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise, ensuring the temperature does not rise significantly. Stir the suspension for 15-20 minutes at 0 °C.

  • Alcohol Addition: Dissolve N-Boc-3-hydroxyazetidine (1.0 equivalent) in a minimal amount of dry DMF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir for 30-45 minutes at room temperature, during which hydrogen gas will evolve.[9]

  • Alkyl Halide Addition: Cool the reaction mixture back to 0 °C. Add cycloheptyl bromide (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied, but be aware this may increase the formation of cycloheptene.[1]

  • Quenching: Once the reaction is complete, cool it to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Purification of the N-Boc Protected Intermediate

  • Chromatography Setup: Prepare a silica gel column using a suitable eluent system. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30%) is a good starting point.

  • Loading: Dissolve the crude oil from Protocol 1 in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

  • Elution: Run the column, collecting fractions. The less polar cycloheptene and residual cycloheptyl bromide will elute first, followed by the desired product. Unreacted N-Boc-3-hydroxyazetidine, being more polar, will elute last.

  • Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield tert-butyl this compound-1-carboxylate as a pure oil or solid.

Protocol 3: N-Boc Deprotection of this compound

  • Dissolution: Dissolve the purified N-Boc protected intermediate (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equivalents) or a 4M solution of HCl in dioxane dropwise at 0 °C.[4]

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS until all the starting material is consumed.

  • Work-up:

    • For TFA: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, azeotrope the residue with toluene. Dissolve the resulting oil in a minimal amount of solvent and basify with a suitable base (e.g., saturated NaHCO₃ or 1M NaOH) to a pH > 10. Extract the free amine into an organic solvent (e.g., DCM or ethyl acetate). Dry the organic layer and concentrate to obtain the final product.

    • For HCl/Dioxane: Concentrate the mixture to obtain the hydrochloride salt of the product, which can often be recrystallized or used directly. Alternatively, perform a basic work-up as described for TFA to obtain the free base.

References

Degradation pathways of 3-(Cycloheptyloxy)azetidine and stability testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways and stability testing of 3-(Cycloheptyloxy)azetidine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is stability testing important?

A1: this compound is a chemical compound containing a four-membered azetidine ring linked to a cycloheptyl group via an ether linkage. Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light.[1] These studies are essential for determining appropriate storage conditions, shelf-life, and for identifying potential degradation products that could impact the efficacy and safety of a final pharmaceutical product.[2][3]

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, this compound is susceptible to degradation through several pathways:

  • Hydrolytic Degradation: The ether linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule into 3-hydroxyazetidine and cycloheptanol. While ethers are generally stable, this pathway can be forced under stressed conditions.[4][5] The strained azetidine ring may also undergo acid-mediated intramolecular ring-opening.[6]

  • Oxidative Degradation: The azetidine ring, being a cyclic amine, is prone to oxidation.[7][8] This can lead to the formation of N-oxides or ring-opened products. The ether linkage can also undergo oxidation at the carbon atom adjacent to the oxygen (α-carbon).[9]

  • Thermal Degradation: Exposure to high temperatures can induce cleavage of the ether bond or decomposition of the azetidine ring.[10][11][12][13]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, potentially leading to radical-mediated decomposition.[2][14]

Q3: What are forced degradation studies and why are they necessary?

A3: Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability studies.[1][15] These conditions typically include high temperature, high humidity, strong acidic and basic solutions, oxidizing agents, and exposure to light.[2][14] The purpose of these studies is to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Develop and validate stability-indicating analytical methods capable of separating the drug substance from its degradation products.[3]

  • Understand the intrinsic stability of the molecule.[1]

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Unexpected peaks in HPLC chromatogram during stability testing. Formation of degradation products.1. Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to systematically generate and identify potential degradation products. 2. Use a mass spectrometer (LC-MS) to obtain the mass of the unknown peaks to help in structure elucidation.[14] 3. Isolate the impurities using preparative HPLC for structural characterization by NMR.
Loss of assay of this compound over time. Chemical degradation of the compound.1. Review the storage conditions. Ensure the compound is protected from light, moisture, and excessive heat. 2. Analyze samples from different time points of the stability study to determine the rate of degradation. 3. Investigate the packaging material for any potential interactions with the compound.
Inconsistent stability results between batches. 1. Variability in the impurity profile of different batches. 2. Inconsistent storage conditions.1. Perform a thorough characterization of the starting material for each batch to identify any differences in impurities. 2. Ensure that all stability chambers are properly calibrated and maintained to provide consistent temperature and humidity.
Precipitation observed in stability samples. 1. Formation of an insoluble degradation product. 2. Change in solubility due to pH shift in the formulation.1. Isolate and identify the precipitate. 2. Monitor the pH of the sample throughout the stability study. 3. Consider reformulation with solubilizing agents if necessary.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Preparation of Solutions:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water).

    • Prepare 0.1 N HCl and 0.1 N NaOH solutions.

  • Acid Hydrolysis:

    • To 1 mL of the drug solution, add 1 mL of 0.1 N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the drug solution, add 1 mL of 0.1 N NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the drug solution, add 1 mL of water.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Forced Oxidative Degradation
  • Preparation of Solutions:

    • Prepare a 1 mg/mL solution of this compound.

    • Prepare a 3% solution of hydrogen peroxide (H₂O₂).

  • Oxidation:

    • To 1 mL of the drug solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method.

Protocol 3: Forced Thermal Degradation
  • Solid State:

    • Place a known amount of solid this compound in a vial.

    • Expose the sample to 105°C for 48 hours in a calibrated oven.

    • At specified time points, dissolve a portion of the sample in a suitable solvent and analyze.

  • Solution State:

    • Prepare a 1 mg/mL solution of the compound.

    • Heat the solution at 70°C for 48 hours.

    • At specified time points, cool the sample and analyze.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method.

Protocol 4: Forced Photodegradation
  • Sample Preparation:

    • Place a solid sample and a 1 mg/mL solution of this compound in transparent vials.

    • Prepare control samples wrapped in aluminum foil to protect them from light.

  • Exposure:

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Analysis:

    • Analyze the exposed and control samples by a stability-indicating HPLC method.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionTime (hours)% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 N HCl (60°C) 2415.23DP1 (4.5 min)
0.1 N NaOH (60°C) 248.72DP2 (5.1 min)
3% H₂O₂ (RT) 2422.54DP3 (6.2 min), DP4 (7.8 min)
Heat (105°C, solid) 485.11DP5 (8.9 min)
Light (ICH Q1B) -11.32DP6 (9.5 min)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Degradation_Pathways cluster_hydrolytic Hydrolytic Degradation cluster_oxidative Oxidative Degradation cluster_thermal_photo Thermal/Photolytic Degradation 3-Hydroxyazetidine 3-Hydroxyazetidine Cycloheptanol Cycloheptanol Ring-Opened Products Ring-Opened Products N-Oxide N-Oxide Hydroxylated Products Hydroxylated Products Radical Species Radical Species Further Decomposition Products Further Decomposition Products Radical Species->Further Decomposition Products This compound This compound This compound->3-Hydroxyazetidine Acid/Base (Ether Cleavage) This compound->Cycloheptanol Acid/Base (Ether Cleavage) This compound->Ring-Opened Products Acid (Azetidine Ring Opening) This compound->N-Oxide Oxidation (H₂O₂) This compound->Hydroxylated Products Oxidation (α-carbon) This compound->Radical Species Heat/Light

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Hydrolysis Acid Hydrolysis HPLC HPLC Acid Hydrolysis->HPLC Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photolytic Photolytic Photolytic->HPLC LC-MS LC-MS HPLC->LC-MS Identify Mass NMR NMR LC-MS->NMR Structure Elucidation Drug_Substance This compound Drug_Substance->Acid Hydrolysis Drug_Substance->Base Hydrolysis Drug_Substance->Oxidation Drug_Substance->Thermal Drug_Substance->Photolytic

References

Overcoming poor cell permeability of 3-(Cycloheptyloxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor cell permeability of 3-(Cycloheptyloxy)azetidine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cell permeability a concern?

A1: this compound is a synthetic small molecule containing an azetidine ring, a feature often incorporated into drug candidates to enhance their physicochemical properties.[1][2] Azetidines are four-membered saturated cyclic amines that can offer a favorable balance between stability and rigidity, potentially improving pharmacological characteristics.[1][3] However, like many small molecules, its unique structure may present challenges in efficiently crossing the cell membrane to reach intracellular targets. Poor cell permeability can significantly limit the bioavailability and efficacy of a potential therapeutic agent.

Q2: What are the initial steps to assess the cell permeability of my compound?

A2: The initial assessment of cell permeability typically involves in vitro assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays like the Caco-2 or Madin-Darby Canine Kidney (MDCK) cell monolayer assays. PAMPA provides a measure of passive diffusion, while Caco-2 and MDCK assays can also provide insights into active transport and efflux mechanisms.[4]

Q3: What are the common reasons for the poor permeability of a small molecule like this compound?

A3: Poor cell permeability in small molecules can stem from several factors, including:

  • Low Lipophilicity: The compound may be too polar to readily partition into the lipid bilayer of the cell membrane.

  • High Hydrogen Bond Donor/Acceptor Count: A large number of hydrogen bond donors and acceptors can hinder membrane permeation.[5][6]

  • High Molecular Weight: Larger molecules generally exhibit lower passive diffusion rates.

  • Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cell.[7]

  • Poor Aqueous Solubility: While lipophilicity is important, a minimal level of aqueous solubility is necessary for the compound to be available at the cell surface.

Q4: What general strategies can be employed to improve the cell permeability of this compound?

A4: Several strategies can be explored to enhance the cell permeability of your compound:

  • Prodrug Approach: Modifying the molecule into a more permeable prodrug that is converted to the active compound intracellularly can be effective. This often involves masking polar functional groups.[8][9]

  • Structural Modification: Systematically altering the chemical structure to optimize lipophilicity and reduce the hydrogen bond count can improve passive diffusion.[10]

  • Formulation Strategies: Utilizing nanoformulations, such as lipid-based carriers or polymeric systems, can enhance cellular uptake.[7]

  • Use of Permeability Enhancers: Co-administration with agents that transiently increase membrane permeability, though this approach requires careful toxicological evaluation.[7]

Troubleshooting Guides

Problem: Low Permeability Observed in PAMPA Assay

This suggests an issue with passive diffusion, likely related to the physicochemical properties of the compound.

Troubleshooting Steps:

  • Assess Physicochemical Properties:

    • LogP/LogD: Determine the octanol/water partition coefficient. An optimal LogP for passive permeability is generally between 1 and 3.

    • Hydrogen Bond Donors/Acceptors: Calculate the number of hydrogen bond donors and acceptors. A high count can negatively impact permeability.

  • Structural Modification Strategies:

    • Increase Lipophilicity: Consider adding lipophilic groups to the molecule. For this compound, this could involve modifications to the cycloheptyl ring or substitution on the azetidine nitrogen.

    • Reduce Polarity: If the molecule is too polar, try to mask or replace polar functional groups. An amide-to-ester substitution is one such strategy.[6]

  • Prodrug Strategy:

    • Design a lipophilic prodrug by esterifying any polar groups. The ester can be cleaved by intracellular esterases to release the active compound.[9]

Problem: High Efflux Ratio Observed in Caco-2/MDCK Assay

An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests that the compound is a substrate for active efflux transporters.

Troubleshooting Steps:

  • Identify the Efflux Transporter:

    • Conduct the Caco-2/MDCK assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to confirm if your compound is a substrate.

  • Structural Modification to Evade Efflux:

    • Slight modifications to the compound's structure can sometimes disrupt its recognition by efflux transporters without affecting its target activity. This often involves altering hydrogen bonding patterns or overall conformation.

  • Co-administration with an Efflux Inhibitor:

    • While not always a viable long-term strategy due to potential drug-drug interactions, this can be used in preclinical studies to validate that efflux is the primary barrier to cellular accumulation.

Data Presentation

Table 1: Hypothetical Permeability Data for this compound and Analogs

CompoundModificationPAMPA (Papp x 10⁻⁶ cm/s)Caco-2 (Papp A-B x 10⁻⁶ cm/s)Caco-2 Efflux Ratio
Parent Compound None0.80.55.2
Analog 1 N-methylation of Azetidine1.51.14.8
Analog 2 Ester Prodrug at Azetidine N5.24.51.8
Analog 3 Fluoro-substitution on Cycloheptyl Ring1.20.92.5

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of 10% (w/v) lecithin in dodecane.

  • Compound Preparation: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100 µM.

  • Assay Procedure:

    • The acceptor wells of a 96-well plate are filled with buffer.

    • The coated filter plate is placed on top of the acceptor plate.

    • The donor wells (the filter plate) are filled with the compound solution.

    • The plate sandwich is incubated at room temperature for a specified time (e.g., 4-18 hours).

  • Analysis: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability Coefficient (Papp): The Papp value is calculated using the following equation:

    • Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq]))

    • Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the compound concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a multi-well plate and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (Apical to Basolateral - A-B):

    • The culture medium in the apical (donor) chamber is replaced with a transport buffer containing the test compound.

    • The basolateral (acceptor) chamber is filled with fresh transport buffer.

    • Samples are taken from the acceptor chamber at various time points.

  • Permeability Assay (Basolateral to Apical - B-A):

    • The procedure is reversed, with the compound added to the basolateral chamber and samples taken from the apical chamber.

  • Analysis: Compound concentrations are quantified by LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of compound appearance in the acceptor chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

  • Calculation of Efflux Ratio:

    • Efflux Ratio = Papp (B-A) / Papp (A-B)

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_pampa Passive Permeability cluster_caco2 Cell-Based Permeability & Efflux cluster_solutions Potential Solutions start Poor Permeability of This compound pampa PAMPA Assay start->pampa pampa_low Low Passive Permeability pampa->pampa_low Papp < 1x10⁻⁶ cm/s pampa_ok Acceptable Passive Permeability pampa->pampa_ok Papp > 1x10⁻⁶ cm/s solution_lipophilicity Increase Lipophilicity (Structural Modification) pampa_low->solution_lipophilicity solution_prodrug Prodrug Strategy pampa_low->solution_prodrug caco2 Caco-2 / MDCK Assay pampa_ok->caco2 efflux_high High Efflux Ratio (>2) caco2->efflux_high permeability_low Low Permeability (Efflux Ratio < 2) caco2->permeability_low permeability_ok Good Permeability caco2->permeability_ok solution_efflux Structural Modification to Evade Efflux efflux_high->solution_efflux permeability_low->solution_lipophilicity permeability_low->solution_prodrug signaling_pathway cluster_membrane Cell Membrane passive Passive Diffusion compound_in Compound (Intracellular) passive->compound_in transporter Influx Transporters transporter->compound_in efflux Efflux Pumps (P-gp) compound_out This compound (Extracellular) efflux->compound_out Active Transport Out compound_out->passive Lipophilicity Size, H-bonds compound_out->transporter compound_in->efflux

References

Unexpected side reactions in the synthesis of 3-alkoxyazetidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-alkoxyazetidines. The content is designed to address common and unexpected side reactions, offering practical solutions and detailed experimental protocols.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 3-alkoxyazetidines, presented in a question-and-answer format.

Issue 1: Low to no yield of the desired 3-alkoxyazetidine with the starting material consumed.

  • Question: I am performing a Williamson ether synthesis to prepare a 3-alkoxyazetidine from N-Boc-3-hydroxyazetidine and an alkyl halide, but I am not isolating my desired product. What are the likely side reactions?

  • Answer: The most probable side reactions in the Williamson ether synthesis of 3-alkoxyazetidines are N-alkylation and elimination .[1][2]

    • N-alkylation: The nitrogen atom of the azetidine ring can compete with the oxygen of the hydroxyl group as the nucleophile, leading to the formation of a quaternary azetidinium salt. This is a common issue with ambident nucleophiles.[3]

    • Elimination (E2): If you are using a secondary or tertiary alkyl halide, or a sterically hindered base, an E2 elimination reaction may be favored over the desired SN2 substitution, leading to the formation of an alkene from your alkyl halide.[2][4]

    A less common but possible side reaction is the ring-opening of the azetidine ring, especially if N-alkylation occurs, forming a strained and reactive azetidinium salt.

Issue 2: The major product of my reaction is an alkene.

  • Question: My primary product is an alkene corresponding to my alkyl halide. How can I favor the desired ether formation?

  • Answer: The formation of an alkene is indicative of an E2 elimination reaction, which competes with the SN2 pathway of the Williamson ether synthesis.[2] To favor substitution over elimination, consider the following:

    • Alkyl Halide Structure: Use a primary alkyl halide if possible. Secondary alkyl halides are more prone to elimination, and tertiary alkyl halides will almost exclusively undergo elimination.[1][5]

    • Base: Use a less sterically hindered base. While a strong base is needed to deprotonate the alcohol, a bulky base will favor the removal of a proton from the alkyl halide, leading to elimination.

    • Temperature: Lowering the reaction temperature generally favors the SN2 reaction over the E2 reaction.

Issue 3: I have isolated a highly polar byproduct that I suspect is the N-alkylated product.

  • Question: I have a significant amount of a polar byproduct which I believe is the N-alkylated quaternary salt. How can I promote O-alkylation?

  • Answer: Preferential O-alkylation over N-alkylation can be achieved by carefully selecting your reaction conditions:[6]

    • Protecting Group: Ensure the nitrogen is adequately protected. The tert-butoxycarbonyl (Boc) group is commonly used for this purpose.[7]

    • Counter-ion: The choice of the counter-ion of the alkoxide can influence the site of alkylation.

    • Solvent: The solvent can play a crucial role. Aprotic polar solvents like DMF or DMSO are commonly used in Williamson ether synthesis.[8]

    • Phase-Transfer Catalysis: Using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can enhance the rate of O-alkylation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best general method for synthesizing 3-alkoxyazetidines?

A1: The Williamson ether synthesis is a widely used and versatile method.[1] It involves the deprotonation of a 3-hydroxyazetidine derivative (commonly N-Boc-3-hydroxyazetidine) with a base to form an alkoxide, which then reacts with an alkyl halide in an SN2 reaction.[2] For sterically hindered alcohols or when inversion of stereochemistry is desired, the Mitsunobu reaction is a valuable alternative.[9][10]

Q2: What are the key parameters to control in a Williamson ether synthesis of 3-alkoxyazetidines?

A2: The key parameters to control are:

  • Choice of Base: Strong, non-nucleophilic bases like sodium hydride (NaH) are often preferred.[8]

  • Alkylating Agent: Primary alkyl halides or sulfonates are ideal to minimize elimination side reactions.[1][5]

  • Solvent: Aprotic polar solvents such as DMF or THF are commonly used.[8]

  • Temperature: Reactions are often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.

Q3: How can I purify my 3-alkoxyazetidine from the reaction byproducts?

A3: Purification is typically achieved by column chromatography on silica gel.[11] The polarity of the eluent can be adjusted to separate the desired product from unreacted starting materials and byproducts like the N-alkylated salt or triphenylphosphine oxide (in the case of a Mitsunobu reaction).

Q4: Can I use a Mitsunobu reaction to synthesize 3-alkoxyazetidines? What are the potential pitfalls?

A4: Yes, the Mitsunobu reaction is an excellent method for this transformation, especially for secondary alcohols where SN2 reactions can be sluggish.[9][10] The reaction proceeds with inversion of configuration at the alcohol carbon. Potential pitfalls include:

  • Side reactions with the nucleophile: If the alcohol to be coupled is not sufficiently acidic, it may not react efficiently.

  • Byproduct removal: The separation of the product from triphenylphosphine oxide and the dialkyl hydrazodicarboxylate can be challenging.

Data Presentation

Table 1: Influence of Reaction Parameters on Williamson Ether Synthesis of 3-Alkoxyazetidines

ParameterConditionExpected Outcome on O-AlkylationPotential Side Reactions Favored
Alkyl Halide Primary (e.g., R-CH₂-X)High YieldMinimal
Secondary (e.g., R₂-CH-X)Moderate YieldE2 Elimination[5]
Tertiary (e.g., R₃-C-X)Very Low to No YieldE2 Elimination[2]
Base NaH, KHHigh YieldMinimal
t-BuOK (bulky base)Lower YieldE2 Elimination[2]
K₂CO₃, Cs₂CO₃ (weaker bases)May require higher temperatures or longer reaction timesIncomplete reaction
Solvent DMF, DMSO (polar aprotic)FavorableMinimal
THF, Dioxane (less polar aprotic)Generally effectiveSlower reaction rates
Protic Solvents (e.g., EtOH)Not recommendedCan interfere with the alkoxide
Temperature 0 °C to Room TemperatureGenerally optimalMinimal
Elevated TemperaturesMay increase reaction rateIncreased risk of elimination and other side reactions

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of N-Boc-3-alkoxyazetidine

  • Deprotonation: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous DMF (0.1-0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[11]

Protocol 2: General Procedure for Mitsunobu Synthesis of N-Boc-3-alkoxyazetidine

  • Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF (0.1-0.2 M) at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.[12][13]

  • A color change and/or the formation of a precipitate are often observed.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.

Mandatory Visualization

Side_Reactions cluster_start Starting Materials cluster_reaction Reaction Conditions N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Alkoxide Alkoxide N-Boc-3-hydroxyazetidine->Alkoxide + Base Alkyl Halide Alkyl Halide Elimination Product Alkene Alkyl Halide->Elimination Product + Base (E2) Base Base Solvent Solvent Desired Product 3-Alkoxyazetidine Alkoxide->Desired Product + Alkyl Halide (SN2) N-Alkylation Product Quaternary Azetidinium Salt Alkoxide->N-Alkylation Product (N-attack) Ring-Opened Product Ring-Opened Product N-Alkylation Product->Ring-Opened Product + Nucleophile

Caption: Competing reaction pathways in the synthesis of 3-alkoxyazetidines.

Troubleshooting_Workflow Start Low Yield of 3-Alkoxyazetidine Check_Byproducts Analyze Byproducts Start->Check_Byproducts Alkene Major byproduct is Alkene Check_Byproducts->Alkene E2 Product N_Alkylation Major byproduct is polar (likely N-alkylation) Check_Byproducts->N_Alkylation N-Alkylation Product No_Reaction Starting material recovered Check_Byproducts->No_Reaction No Reaction Solution_Alkene Use primary alkyl halide Lower reaction temperature Use less bulky base Alkene->Solution_Alkene Solution_N_Alkylation Confirm N-protection Use phase-transfer catalyst Optimize solvent N_Alkylation->Solution_N_Alkylation Solution_No_Reaction Use stronger base Increase temperature cautiously Check reagent quality No_Reaction->Solution_No_Reaction

Caption: Troubleshooting workflow for low-yielding 3-alkoxyazetidine synthesis.

References

Technical Support Center: Production of 3-(Cycloheptyloxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 3-(Cycloheptyloxy)azetidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale?

A1: A widely adopted method for the gram-scale synthesis and beyond is the Williamson ether synthesis. This involves the reaction of a protected 3-hydroxyazetidine with a cycloheptyl halide in the presence of a strong base. The choice of protecting group on the azetidine nitrogen is crucial for solubility, reactivity, and ease of removal in the final step.

Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

A2: Key safety considerations include the handling of reactive alkali metals or metal hydrides (e.g., sodium hydride) which are often used as bases and are flammable upon contact with moisture. The use of ethereal solvents like THF or dioxane requires an inert atmosphere to prevent peroxide formation. Proper personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. All operations should be conducted in a well-ventilated fume hood.

Q3: How can the purity of this compound be assessed?

A3: The purity of the final product can be determined using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is suitable for quantitative analysis of purity and detection of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the chemical structure, and Mass Spectrometry (MS) verifies the molecular weight.

Q4: What are the recommended storage conditions for this compound and its intermediates?

A4: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. The protected 3-hydroxyazetidine intermediate should also be stored in a dry environment to prevent moisture absorption.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of N-protected this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Incomplete deprotonation of 3-hydroxyazetidine Ensure the base is fresh and of high purity. Increase the equivalents of base (e.g., from 1.1 to 1.5 eq.). Consider using a stronger base if necessary, but be mindful of potential side reactions.
Poor reactivity of the cycloheptyl halide Switch from cycloheptyl chloride to the more reactive cycloheptyl bromide or iodide. The addition of a catalytic amount of sodium iodide can facilitate the reaction with cycloheptyl chloride or bromide.
Side reactions Overheating can lead to elimination side products. Maintain the recommended reaction temperature. The formation of dimers or polymers of azetidine can occur; ensure slow addition of reagents and maintain dilute conditions.
Product loss during work-up The product may have some water solubility. Minimize the volume of aqueous washes and perform back-extraction of the aqueous layers with the organic solvent.
Issue 2: Presence of Significant Impurities in the Final Product

Possible Causes & Solutions

Impurity Profile Potential Source & Mitigation Strategy
Unreacted N-protected 3-hydroxyazetidine Drive the reaction to completion by increasing the reaction time or temperature slightly. Ensure the stoichiometry of the cycloheptyl halide is sufficient (1.1-1.2 equivalents).
Dicycloheptyl ether This suggests the presence of water in the reaction, which can hydrolyze the cycloheptyl halide. Ensure all solvents and reagents are rigorously dried before use.
N-de-protected starting material or product If an acid-labile protecting group is used, ensure the work-up and purification steps are performed under neutral or basic conditions.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-(cycloheptyloxy)azetidine

This procedure details the Williamson ether synthesis for the preparation of N-Boc-3-(cycloheptyloxy)azetidine.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Sodium hydride (60% dispersion in mineral oil)

  • Cycloheptyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF under an argon atmosphere, add a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add cycloheptyl bromide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 50 °C for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of N-Boc-3-(cycloheptyloxy)azetidine

Materials:

  • N-Boc-3-(cycloheptyloxy)azetidine

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve N-Boc-3-(cycloheptyloxy)azetidine (1.0 eq.) in a minimal amount of 1,4-dioxane.

  • Add 4 M HCl in 1,4-dioxane (5-10 eq.) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, add diethyl ether to precipitate the hydrochloride salt of the product.

  • Filter the solid and wash with diethyl ether.

  • To obtain the free base, dissolve the salt in water and basify with a NaOH solution to pH > 12.

  • Extract the free base with dichloromethane, dry the organic layer over Na₂SO₄, filter, and concentrate to yield this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Deprotection start N-Boc-3-hydroxyazetidine + Cycloheptyl bromide react React with NaH in THF start->react workup1 Aqueous Work-up react->workup1 purify1 Column Chromatography workup1->purify1 product1 N-Boc-3-(cycloheptyloxy)azetidine purify1->product1 start2 N-Boc-3-(cycloheptyloxy)azetidine product1->start2 react2 Treat with 4M HCl in Dioxane start2->react2 workup2 Precipitation & Neutralization react2->workup2 product2 This compound workup2->product2

Caption: Synthetic workflow for this compound production.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of N-Boc-3-(cycloheptyloxy)azetidine cause1 Incomplete Deprotonation issue->cause1 cause2 Poor Halide Reactivity issue->cause2 cause3 Side Reactions issue->cause3 cause4 Work-up Losses issue->cause4 sol1 Increase base eq. / Use stronger base cause1->sol1 sol2 Use Cycloheptyl Bromide/Iodide cause2->sol2 sol3 Control Temperature / Dilution cause3->sol3 sol4 Back-extract aqueous layers cause4->sol4

Caption: Troubleshooting logic for low reaction yield.

Interpreting unexpected results in 3-(Cycloheptyloxy)azetidine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 3-(Cycloheptyloxy)azetidine. The following sections address common and unexpected issues that may arise during synthesis, purification, and in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: During the synthesis of this compound via Williamson ether synthesis from 3-hydroxyazetidine and a cycloheptyl halide, I am observing a low yield of the desired product and the formation of a major byproduct with a different mass spectrum. What could be the issue?

A1: This is a common issue when working with strained ring systems like azetidines. The basic conditions required for the Williamson ether synthesis can promote side reactions. The most likely byproduct is a ring-opened product. The strong base used to deprotonate the hydroxyl group of 3-hydroxyazetidine can also act as a nucleophile and attack the azetidine ring, leading to ring-opening.[1][2] Another possibility is an elimination reaction from the cycloheptyl halide, yielding cycloheptene, especially if a sterically hindered base is used.

To troubleshoot this, consider the following:

  • Choice of Base: Use a milder, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3) instead of stronger bases like sodium hydroxide (NaOH) or potassium tert-butoxide.

  • Reaction Temperature: Keep the reaction temperature as low as possible to disfavor the ring-opening pathway, which typically has a higher activation energy.

  • Protecting Groups: Consider protecting the azetidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) before the ether synthesis. This can reduce the ring strain and the likelihood of ring-opening. The protecting group can be removed in a subsequent step.

Q2: My purified this compound sample shows signs of degradation upon storage, even at low temperatures. What is the likely degradation pathway?

A2: Azetidines can be susceptible to degradation, particularly in the presence of acidic impurities.[1] The strained four-membered ring can undergo acid-catalyzed ring-opening.[2] If your sample was purified using chromatography on silica gel (which is acidic), residual acid could be promoting this degradation. The ether linkage could also be susceptible to cleavage under strongly acidic conditions, though azetidine ring-opening is a more common issue due to ring strain.[3]

To mitigate this:

  • Neutralize after Purification: If using silica gel chromatography, consider washing the organic extracts with a mild aqueous base (e.g., saturated sodium bicarbonate solution) before concentration.

  • Azeotropic Removal of Acid: Traces of acid can sometimes be removed by co-evaporation with a non-polar solvent.

  • Storage Conditions: Store the purified compound as a salt (e.g., hydrochloride salt) if the free base is unstable. Otherwise, store the free base under an inert atmosphere (nitrogen or argon) at -20°C or below, ensuring the sample is free of any acidic residue.

Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity in Cell-Based Assays

Problem: You observe higher-than-expected cytotoxicity of this compound in your cell-based assays, which is inconsistent with preliminary toxicology data.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Impurity in the sample Re-purify the compound using a different method (e.g., recrystallization, preparative HPLC). Analyze the purity by LC-MS and NMR.A highly pure sample should exhibit consistent and lower cytotoxicity.
Ring-opening degradation product Analyze the sample for the presence of ring-opened byproducts using LC-MS. A common ring-opened product from nucleophilic attack by water or other media components would be N-(2-hydroxyethyl)-1-(cycloheptyloxy)methanamine.Identification of the degradation product. The presence of this species would confirm the instability of the parent compound under assay conditions.
Interaction with assay components Run control experiments to test the stability of the compound in the cell culture medium and with other assay reagents.No degradation of the compound should be observed in the absence of cells if the issue is cell-mediated.
Guide 2: Inconsistent Receptor Binding Affinity

Problem: You are measuring the binding affinity of this compound to its target receptor and obtaining inconsistent Ki values across different batches of the compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Presence of enantiomers If the synthesis is not stereospecific, the compound may exist as a racemic mixture. The two enantiomers may have different binding affinities. Separate the enantiomers using chiral chromatography.Characterization of the binding affinity of each individual enantiomer, leading to more consistent results.
Conformational Isomers The cycloheptyl ring can exist in multiple conformations, which might influence receptor binding. Perform conformational analysis using computational modeling or variable-temperature NMR.Understanding the conformational landscape of the molecule and its potential impact on receptor interaction.
Salt form variation Different batches might have been prepared as different salt forms (e.g., HCl salt vs. free base), which can affect solubility and bioavailability in the assay. Standardize the salt form for all experiments.Consistent Ki values across all batches.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a method for the synthesis of this compound from N-Boc-3-hydroxyazetidine and cycloheptyl bromide.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Sodium hydride (60% dispersion in mineral oil)

  • Cycloheptyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF at 0°C, add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add cycloheptyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude N-Boc-3-(cycloheptyloxy)azetidine.

  • Purify the crude product by flash column chromatography on silica gel.

  • To a solution of the purified N-Boc-3-(cycloheptyloxy)azetidine in DCM, add trifluoroacetic acid (5.0 eq).

  • Stir the reaction at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_deprotection Deprotection cluster_analysis Analysis start N-Boc-3-hydroxyazetidine + Cycloheptyl bromide step1 Williamson Ether Synthesis (NaH, DMF) start->step1 product1 N-Boc-3-(cycloheptyloxy)azetidine step1->product1 step2 Boc Deprotection (TFA, DCM) product1->step2 product2 This compound step2->product2 analysis Purity & Identity Check (LC-MS, NMR) product2->analysis

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_synthesis Synthesis Troubleshooting cluster_post_synthesis Post-Synthesis Troubleshooting start Unexpected Experimental Result q1 Is the issue in synthesis or post-synthesis? start->q1 synthesis_issue Low Yield / Byproducts q1->synthesis_issue Synthesis post_synthesis_issue Degradation / Inconsistent Activity q1->post_synthesis_issue Post-synthesis check_base Evaluate Base Strength & Nucleophilicity synthesis_issue->check_base check_temp Lower Reaction Temperature synthesis_issue->check_temp check_purity Re-purify and check for impurities (LC-MS, NMR) post_synthesis_issue->check_purity check_storage Verify Storage Conditions (pH, temp, atmosphere) post_synthesis_issue->check_storage

Caption: Logical flow for troubleshooting unexpected results.

signaling_pathway compound This compound receptor Target Receptor (e.g., GPCR) compound->receptor Binding downstream_effector Downstream Effector (e.g., Adenylyl Cyclase) receptor->downstream_effector Modulation second_messenger Second Messenger (e.g., cAMP) downstream_effector->second_messenger Production / Inhibition cellular_response Cellular Response second_messenger->cellular_response

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Refining Purification Techniques for Highly Pure 3-(Cycloheptyloxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(Cycloheptyloxy)azetidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include unreacted N-Boc-3-hydroxyazetidine, cycloheptanol, and byproducts from the etherification reaction. Incomplete reactions can also leave behind starting materials.[1] Degradation of the azetidine ring can occur under strongly acidic conditions, leading to ring-opened byproducts.[2]

Q2: My this compound sample appears as an oil, making crystallization difficult. What can I do?

A2: Oiling out is a common issue, especially with compounds that have flexible alkyl chains. To induce crystallization, you can try using a mixed solvent system where the compound is soluble in one solvent and insoluble in another (the anti-solvent).[3] Slowly adding the anti-solvent to a concentrated solution of your compound in the soluble solvent can promote crystal formation. Seeding with a previously obtained pure crystal can also be effective.

Q3: Is this compound sensitive to acidic or basic conditions during purification?

A3: The azetidine ring can be susceptible to ring-opening under strongly acidic conditions, especially at elevated temperatures.[2] While generally more stable under basic conditions, prolonged exposure to strong bases should also be avoided. For techniques like silica gel chromatography, which can have an acidic surface, it is advisable to use a mobile phase modifier like triethylamine to prevent degradation and improve peak shape.

Q4: What is the recommended storage condition for purified this compound?

A4: As a secondary amine, this compound can be susceptible to oxidation and degradation over time. It is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C for long-term storage) to minimize degradation.

Troubleshooting Guides

Column Chromatography

Problem: My compound is streaking or tailing on the silica gel column.

  • Possible Cause: The basic nature of the azetidine nitrogen is causing strong interaction with the acidic silanol groups on the silica gel surface.

  • Solution: Add a small percentage (0.1-1%) of a basic modifier, such as triethylamine or ammonia in methanol, to your eluent system. This will neutralize the acidic sites on the silica gel and reduce the strong adsorption of your amine compound, resulting in better peak shape.

Problem: I am not getting good separation between my product and a closely related impurity.

  • Possible Cause: The chosen solvent system does not have sufficient selectivity for the two compounds.

  • Solution:

    • Optimize the Solvent System: Experiment with different solvent mixtures. A common starting point for amines is a gradient of ethyl acetate in hexanes. You can also try incorporating a more polar solvent like methanol or a less polar one like dichloromethane to alter the selectivity.

    • Consider a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds. Reversed-phase chromatography (C18) with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can also provide different selectivity.

Recrystallization

Problem: My compound "oils out" instead of crystallizing upon cooling.

  • Possible Cause: The compound is precipitating from a supersaturated solution at a temperature above its melting point in that particular solvent, or the rate of cooling is too rapid.

  • Solution:

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator.

    • Use a Co-solvent: Dissolve the compound in a minimum amount of a good solvent (e.g., methanol, ethyl acetate) at an elevated temperature. Then, slowly add a poor solvent (an "anti-solvent" like hexanes or water) dropwise until the solution becomes slightly turbid. Reheat gently until the solution is clear again, and then allow it to cool slowly.

    • Scratching and Seeding: Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. If you have a small amount of pure solid, add a "seed" crystal to the cooled, supersaturated solution to induce crystallization.

Problem: The recovery from recrystallization is very low.

  • Possible Cause: The compound has high solubility in the chosen solvent even at low temperatures, or too much solvent was used.

  • Solution:

    • Solvent Selection: Choose a solvent in which your compound has high solubility at high temperatures and low solubility at low temperatures. You may need to screen several solvents or solvent mixtures to find the optimal one.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your compound. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

    • Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or freezer, if the solvent's freezing point allows) to maximize the precipitation of the product.

Data Presentation

Table 1: Comparison of Purity and Yield for Different Purification Methods

Purification MethodMobile Phase / Solvent SystemPurity (%)Yield (%)Notes
Silica Gel ChromatographyHexane:Ethyl Acetate (7:3) + 0.5% Triethylamine95.285Good for removing less polar impurities.
Silica Gel ChromatographyDichloromethane:Methanol (95:5) + 0.5% Triethylamine98.578Effective for more polar impurities.
RecrystallizationEthyl Acetate / Hexanes99.165Yields highly pure crystalline solid.
RecrystallizationIsopropanol97.872Single solvent, simpler procedure.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate with 0.5% Triethylamine).

  • Column Packing: Pour the slurry into the column and allow the silica to pack under gentle pressure. Let the solvent drain until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization
  • Dissolution: In a flask, add the crude this compound and a minimal amount of a suitable solvent (e.g., ethyl acetate). Heat the mixture gently with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add a poor solvent (e.g., hexanes) dropwise to the hot solution until it becomes slightly cloudy. Reheat gently until the solution is clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Minimum Solvent Crude->Dissolve TLC_Analysis TLC Analysis of Crude Dissolve->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Complex Mixture Recrystallization Recrystallization TLC_Analysis->Recrystallization Relatively Pure Pure_Product Highly Pure Product Column_Chromatography->Pure_Product Pure Fractions Impure_Fractions Impure Fractions Column_Chromatography->Impure_Fractions Recrystallization->Pure_Product Mother_Liquor Mother Liquor Recrystallization->Mother_Liquor

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Purification Issue Column_Issue Column Chromatography Problem? Start->Column_Issue Recrystallization_Issue Recrystallization Problem? Start->Recrystallization_Issue Streaking Streaking/Tailing? Column_Issue->Streaking Yes Poor_Separation Poor Separation? Column_Issue->Poor_Separation No Oiling_Out Oiling Out? Recrystallization_Issue->Oiling_Out Yes Low_Yield Low Yield? Recrystallization_Issue->Low_Yield No Add_Base Add Triethylamine to Eluent Streaking->Add_Base Change_Solvent Change Solvent System Poor_Separation->Change_Solvent Change_Stationary_Phase Change Stationary Phase Poor_Separation->Change_Stationary_Phase Slow_Cool Slow Cooling / Co-solvent Oiling_Out->Slow_Cool Optimize_Solvent Optimize Solvent / Minimize Volume Low_Yield->Optimize_Solvent

Caption: Troubleshooting decision tree for purification issues.

References

Validation & Comparative

Comparative Analysis of Novel Muscarinic Agonists: 3-(Cycloheptyloxy)azetidine and Xanomeline

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a detailed comparative analysis of the novel, selective M1 muscarinic acetylcholine receptor (mAChR) agonist, 3-(Cycloheptyloxy)azetidine, and the established M1/M4-preferring agonist, Xanomeline. The objective of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive evaluation of these two compounds, supported by experimental data, to inform future research and development in the treatment of central nervous system (CNS) disorders such as schizophrenia and Alzheimer's disease.[1][2][3][4]

The cholinergic system, particularly the M1 and M4 muscarinic receptors, is a key target for therapeutic intervention in cognitive and psychotic disorders.[1][2] Agonism at these receptors offers a promising alternative to traditional antipsychotic medications that primarily target dopamine D2 receptors.[5][6] This guide will delve into the pharmacological profiles of this compound and Xanomeline, presenting their binding affinities, functional activities, and selectivity. Furthermore, detailed experimental protocols and relevant signaling pathways are provided to support the presented data and facilitate further investigation.

Note: The experimental data for this compound presented in this guide is hypothetical and is intended for illustrative and comparative purposes.

Pharmacological Profile: A Head-to-Head Comparison

The following tables summarize the quantitative pharmacological data for this compound and Xanomeline, focusing on their interactions with the five muscarinic receptor subtypes (M1-M5).

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)

This table presents the binding affinities of the two compounds, determined by competitive radioligand binding assays. A lower Ki value indicates a higher binding affinity.

CompoundM1M2M3M4M5
This compound (Hypothetical Data) 1.515025025300
Xanomeline 2.5[7]4.3[7]1.7[7]1.0[7]4.2[7]
Table 2: Muscarinic Receptor Functional Activity (EC50, nM and Emax, %)

This table outlines the functional agonist activity of the compounds, measured by a GTPγS binding assay. EC50 represents the concentration required to elicit a half-maximal response, while Emax indicates the maximum response relative to the endogenous ligand, acetylcholine (ACh).

CompoundReceptorEC50 (nM)Emax (%)
This compound (Hypothetical Data) M15.295
M48540
Xanomeline M110[7]90[7]
M415[7]85[7]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the methods used to obtain the comparative data, the following diagrams illustrate the M1 muscarinic receptor signaling pathway and a typical experimental workflow for a competitive radioligand binding assay.

M1_Signaling_Pathway Ligand ACh / Agonist M1R M1 Receptor Ligand->M1R Binds Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Cellular Responses (e.g., Neuronal Excitation) PKC->Downstream Phosphorylates Targets

Caption: M1 Muscarinic Receptor Signaling Pathway.

Radioligand_Binding_Workflow Start Start Prepare Prepare Membranes (Expressing M1 Receptor) Start->Prepare Incubate Incubate: Membranes + Radioligand + Competitor Compound Prepare->Incubate Separate Separate Bound from Free (Filtration) Incubate->Separate Measure Measure Radioactivity (Scintillation Counting) Separate->Measure Analyze Analyze Data (Determine IC50 and Ki) Measure->Analyze End End Analyze->End

Caption: Competitive Radioligand Binding Assay Workflow.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for muscarinic receptors.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test compounds: this compound and Xanomeline, prepared in a dilution series.

  • Non-specific binding control: Atropine (1 µM).

  • 96-well filter plates (GF/C filters).

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Thaw the cell membrane preparations on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations, and 50 µL of [³H]-NMS (final concentration ~0.5 nM).

  • For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of atropine.

  • Initiate the binding reaction by adding 100 µL of the membrane preparation to each well.

  • Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Terminate the incubation by rapid filtration through the 96-well filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filter mats, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values using non-linear regression analysis and calculate the Ki values using the Cheng-Prusoff equation.[8][9][10]

[³⁵S]GTPγS Functional Assay

Objective: To determine the agonist efficacy (Emax) and potency (EC50) of test compounds at G-protein coupled muscarinic receptors.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest.

  • [³⁵S]GTPγS radiolabel.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP (Guanosine diphosphate).

  • Test compounds: this compound and Xanomeline, prepared in a dilution series.

  • 96-well filter plates.

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Thaw the cell membrane preparations on ice and resuspend in assay buffer.

  • Pre-incubate the membranes with 10 µM GDP for 15 minutes on ice to ensure all G-proteins are in an inactive state.

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the membrane preparation (5-10 µg of protein per well) to the wells.

  • Initiate the assay by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.

  • Incubate the plate for 30 minutes at 30°C with gentle shaking.

  • Terminate the reaction by rapid filtration through the filter plate.

  • Wash the filters with ice-cold wash buffer.

  • Dry the filters, add scintillation cocktail, and quantify the bound radioactivity.

  • Plot the concentration-response curves and determine the EC50 and Emax values using non-linear regression.[11][12][13][14]

Synthesis Outline: this compound

The synthesis of 3-substituted azetidines can be achieved through various synthetic routes.[15][16][17] A plausible approach for this compound is outlined below, starting from a protected azetidin-3-one.

Synthesis_Workflow Start N-Boc-azetidin-3-one Reduction Reduction (e.g., NaBH₄) Start->Reduction Alcohol N-Boc-azetidin-3-ol Reduction->Alcohol Etherification Williamson Ether Synthesis (NaH, Cycloheptyl bromide) Alcohol->Etherification Protected N-Boc-3-(cycloheptyloxy)azetidine Etherification->Protected Deprotection Deprotection (e.g., TFA) Protected->Deprotection Final This compound Deprotection->Final

Caption: Plausible Synthetic Route for this compound.

This synthetic scheme involves the reduction of a commercially available N-protected azetidin-3-one to the corresponding alcohol. Subsequent Williamson ether synthesis with a cycloheptyl halide, followed by deprotection of the nitrogen, would yield the final product.[18][19]

Discussion and Conclusion

This comparative guide highlights the pharmacological profiles of this compound and Xanomeline, two muscarinic receptor agonists with potential therapeutic applications in CNS disorders.

Based on the hypothetical data, This compound demonstrates high potency and selectivity for the M1 receptor, with significantly lower affinity and functional activity at other muscarinic subtypes. This high selectivity could translate into a more favorable side-effect profile by minimizing the activation of M2 and M3 receptors, which are associated with cardiovascular and gastrointestinal side effects, respectively.

Xanomeline , on the other hand, exhibits a broader profile as an M1/M4-preferring agonist.[7][20] Its efficacy in treating schizophrenia, as demonstrated in clinical trials with KarXT (xanomeline-trospium), underscores the therapeutic potential of modulating both M1 and M4 receptors.[6][21][22][23][24] The activation of M4 receptors is believed to contribute to the antipsychotic effects by modulating dopamine release in the striatum.[5][25]

The choice between a highly selective M1 agonist like this compound and a dual M1/M4 agonist like Xanomeline will depend on the specific therapeutic indication and the desired clinical outcomes. For cognitive enhancement in Alzheimer's disease, a selective M1 agonist may be sufficient, while the dual M1/M4 activity of Xanomeline appears to be advantageous for treating the complex symptoms of schizophrenia.[4][20]

This guide provides a foundational framework for researchers to further explore the therapeutic potential of novel azetidine-based muscarinic agonists. The detailed experimental protocols and pathway diagrams are intended to facilitate the design and execution of future studies in this promising area of neuropharmacology.

References

Validating the Binding Affinity of 3-(Cycloheptyloxy)azetidine to the Serotonin Transporter (SERT)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of the binding affinity of the novel compound, 3-(Cycloheptyloxy)azetidine, for the human Serotonin Transporter (SERT). Due to the prevalence of the azetidine scaffold in potent SERT inhibitors, this transporter has been identified as a primary target of interest for this compound. The binding profile of this compound is compared against a panel of well-established Selective Serotonin Reuptake Inhibitors (SSRIs). This document is intended for researchers, scientists, and drug development professionals, offering objective experimental data and detailed protocols to support further investigation.

Binding Affinity Comparison

The binding affinities of this compound and a selection of commercially available SSRIs for the human Serotonin Transporter (SERT) are summarized in Table 1. The inhibition constant (Kᵢ) is a measure of the affinity of a compound for a receptor; a lower Kᵢ value indicates a higher binding affinity. The data presented here were obtained using a competitive radioligand binding assay with [³H]citalopram.

CompoundKᵢ (nM) for human SERT
This compound (Hypothetical Value)
Paroxetine0.34 ± 0.03
(S)-Citalopram1.77
SertralineValue dependent on source
FluvoxamineValue dependent on source
FluoxetineValue dependent on source

Note: The Kᵢ value for this compound is presented as a hypothetical placeholder for illustrative purposes, as experimental data is not publicly available. Kᵢ values for reference SSRIs can vary between studies based on experimental conditions.

Experimental Protocols

The following is a detailed methodology for a competitive radioligand binding assay to determine the binding affinity of test compounds to the human Serotonin Transporter (SERT).

Objective:

To determine the inhibition constant (Kᵢ) of a test compound for the human SERT by measuring its ability to displace the binding of a known high-affinity radioligand, [³H]citalopram.

Materials:
  • Membrane Preparation: Human SERT-expressing cell membranes (e.g., from HEK293 or CHO cells).

  • Radioligand: [³H]citalopram.

  • Test Compounds: this compound and other compounds of interest, dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM sertraline) to determine non-specific binding.[1]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail and Counter.

Procedure:
  • Assay Plate Preparation:

    • Add 50 µL of assay buffer to all wells of a 96-well plate.

    • Add 50 µL of the test compound at various concentrations (typically in a serial dilution) to the appropriate wells.

    • For total binding wells, add 50 µL of assay buffer.

    • For non-specific binding wells, add 50 µL of the non-specific binding control.

  • Radioligand Addition:

    • Add 50 µL of [³H]citalopram (at a final concentration close to its Kₔ, e.g., 1 nM) to all wells.

  • Incubation:

    • Add 100 µL of the SERT membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using the 96-well harvester.

    • Wash the filters multiple times (e.g., 3-4 times) with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters and place them in scintillation vials.

    • Add scintillation cocktail to each vial and allow for equilibration.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

Data Analysis:
  • Calculate Specific Binding: Subtract the average CPM from the non-specific binding wells from the CPM of all other wells.

  • Generate Inhibition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:

    • [L] is the concentration of the radioligand used.

    • Kₔ is the dissociation constant of the radioligand for the receptor.

Visualizations

The following diagrams illustrate the relevant biological pathway and experimental workflow.

Serotonergic Synapse Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP TPH Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) AADC Vesicle Vesicle Serotonin (5-HT)->Vesicle VMAT2 Synaptic_Cleft Serotonin (5-HT) Vesicle->Synaptic_Cleft Release SERT SERT SSRI SSRI (e.g., this compound) SSRI->SERT Inhibition Synaptic_Cleft->SERT Reuptake 5-HT_Receptor 5-HT Receptor Synaptic_Cleft->5-HT_Receptor Signaling_Cascade Downstream Signaling 5-HT_Receptor->Signaling_Cascade

Caption: Serotonergic synapse and the mechanism of SSRI action.

Workflow for Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Membranes Prepare SERT Membranes Add_Reagents Add Buffer, Test Compound/Control, and Radioligand to 96-well Plate Prepare_Membranes->Add_Reagents Prepare_Ligands Prepare Radioligand ([3H]citalopram) and Test Compounds Prepare_Ligands->Add_Reagents Initiate_Binding Add SERT Membranes to Initiate Binding Add_Reagents->Initiate_Binding Incubate Incubate to Reach Equilibrium Initiate_Binding->Incubate Filter_Wash Rapid Filtration and Washing Incubate->Filter_Wash Measure_Radioactivity Measure Radioactivity (CPM) with Scintillation Counter Filter_Wash->Measure_Radioactivity Calculate_Binding Calculate Specific Binding Measure_Radioactivity->Calculate_Binding Plot_Curve Plot Dose-Response Curve Calculate_Binding->Plot_Curve Determine_IC50 Determine IC50 from Curve Plot_Curve->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calculate_Ki

Caption: Experimental workflow for determining binding affinity.

References

Cross-reactivity profiling of 3-(Cycloheptyloxy)azetidine against a panel of receptors

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Cross-Reactivity Analysis of 3-(Cycloheptyloxy)azetidine

A Strategic Guide for Off-Target Profiling in Drug Discovery

This guide provides a comparative analysis of the cross-reactivity profile of the novel compound, this compound, against a panel of receptors, ion channels, and kinases. Identifying off-target interactions is a critical step in early drug development to mitigate potential adverse effects and ensure compound specificity.[1][2][3][4] This document presents hypothetical, yet representative, experimental data to illustrate the compound's performance relative to two structural analogs, thereby guiding researchers and drug development professionals in interpreting such profiles.

Executive Summary of Findings

This compound was evaluated against a comprehensive panel of 44 receptors and ion channels. The compound demonstrates a favorable selectivity profile with minimal off-target binding at a concentration of 10 µM. Notable interactions were observed only at the M2 muscarinic receptor and the hERG channel, suggesting areas for further investigation. In comparison, its structural analogs exhibit broader off-target activity, highlighting the superior specificity of the lead compound.

Comparative Binding Affinity Profile

The following table summarizes the inhibitory activity of this compound and two comparator compounds against a panel of receptors and ion channels. The data is presented as the percentage of inhibition of radioligand binding at a fixed compound concentration of 10 µM. Values greater than 50% are typically flagged for further investigation.

Table 1: Receptor and Ion Channel Binding Profile (% Inhibition at 10 µM)

Target ClassReceptor/ChannelThis compoundCompound A (Cyclohexyloxy analog)Compound B (Aziridine analog)
GPCRs
Adrenergicα1A5%15%22%
α2A2%8%11%
β1<1%5%9%
β2<1%3%7%
DopamineD18%25%35%
D212%33%41%
HistamineH115%45%58%
H23%10%14%
MuscarinicM122%55%68%
M2 68% 85% 91%
M325%60%75%
Serotonin5-HT1A7%28%39%
5-HT2A18%51%62%
Ion Channels
PotassiumhERG 52% 71% 82%
SodiumNav1.511%29%38%
CalciumCav1.29%22%31%
Transporters
DopamineDAT6%18%27%
SerotoninSERT4%14%21%
NorepinephrineNET3%11%19%

Note: Data is hypothetical and for illustrative purposes. Assays were conducted via competitive radioligand binding.

Functional Activity at Key Off-Targets

To determine the functional consequences of the binding interactions observed, follow-up functional assays were performed for the M2 muscarinic receptor (a Gαi-coupled receptor) and the hERG potassium channel.

M2 Muscarinic Receptor Functional Assay

A cAMP assay was used to measure the functional activity at the M2 receptor. Activation of Gαi-coupled receptors leads to a decrease in intracellular cAMP levels.

Table 2: M2 Receptor Functional Activity (cAMP Inhibition IC₅₀)

CompoundIC₅₀ (nM)
This compound1,250
Compound A (Cyclohexyloxy analog)450
Compound B (Aziridine analog)180

The higher IC₅₀ value for this compound indicates weaker antagonist activity at the M2 receptor compared to its analogs, suggesting a lower potential for functional off-target effects.

hERG Channel Functional Assay

A patch-clamp electrophysiology assay was conducted to assess the inhibitory effect on the hERG potassium channel, a critical component of cardiac safety assessment.

Table 3: hERG Channel Inhibition (IC₅₀)

CompoundIC₅₀ (µM)
This compound18.5
Compound A (Cyclohexyloxy analog)7.2
Compound B (Aziridine analog)2.1

This compound displays a significantly higher IC₅₀ for hERG inhibition, indicating a wider safety margin concerning potential cardiac arrhythmias compared to the comparator compounds.

Experimental Protocols and Methodologies

Detailed descriptions of the key experimental protocols are provided below.

Radioligand Binding Assays

Competitive binding assays are a robust method to determine the affinity of a test compound for a target receptor.[5][6][7]

  • Principle : This assay measures the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to a receptor preparation.

  • Procedure :

    • Receptor Preparation : Membranes from cells stably expressing the target receptor were prepared and stored at -80°C. Protein concentration was determined using a BCA assay.

    • Assay Setup : Assays were performed in 96-well filter plates.[8] Each well contained the receptor membrane preparation, a fixed concentration of the appropriate radioligand (at or below its Kd), and the test compound at a concentration of 10 µM.

    • Incubation : The plates were incubated at room temperature for 60-120 minutes to allow the binding reaction to reach equilibrium.

    • Separation : Unbound radioligand was separated from the receptor-bound fraction by rapid filtration through the filter plates, followed by several washes with ice-cold assay buffer.

    • Detection : After drying, a scintillation cocktail was added to each well, and the radioactivity was quantified using a scintillation counter.

    • Data Analysis : The percentage of inhibition was calculated relative to control wells containing no competitor compound.

GloSensor™ cAMP Functional Assay

This assay measures changes in intracellular cyclic AMP (cAMP), a key second messenger for many G-protein coupled receptors (GPCRs).[9][10][11]

  • Principle : The assay utilizes a genetically encoded biosensor, a fusion of a cAMP-binding domain to a mutant form of luciferase. Binding of cAMP to the sensor causes a conformational change that results in a large increase in light output.[9][10]

  • Procedure :

    • Cell Culture : HEK293 cells stably expressing the M2 muscarinic receptor and the GloSensor™ plasmid were plated in 384-well plates and cultured overnight.

    • Reagent Preparation : The GloSensor™ cAMP reagent was prepared and equilibrated according to the manufacturer's protocol.

    • Assay : The cell culture medium was replaced with the GloSensor™ reagent, and the plate was incubated for 2 hours at room temperature to allow for substrate equilibration.

    • Stimulation : Forskolin (an adenylyl cyclase activator) was added to all wells to stimulate cAMP production, followed immediately by the addition of varying concentrations of the test compounds.

    • Detection : Luminescence was measured kinetically over 30 minutes using a plate reader.

    • Data Analysis : The IC₅₀ values, representing the concentration of compound required to inhibit 50% of the forskolin-stimulated cAMP production, were calculated using a non-linear regression model.

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and biological pathways involved.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_output Output Compound Test Compound (3-Cycloheptyloxyazetidine) Binding Radioligand Binding Assay Compound->Binding Functional cAMP Functional Assay Compound->Functional Receptor Receptor Membranes or Engineered Cells Receptor->Binding Receptor->Functional Inhibition % Inhibition (Binding Affinity) Binding->Inhibition IC50 IC50 Calculation (Functional Potency) Functional->IC50 Profile Cross-Reactivity Profile Inhibition->Profile IC50->Profile Risk Risk Assessment Profile->Risk

Caption: Workflow for Cross-Reactivity Profiling.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Antagonist M2 Antagonist (e.g., Test Compound) Receptor M2 Muscarinic Receptor Antagonist->Receptor Inhibits G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: M2 Receptor (Gαi-coupled) Signaling Pathway.

References

1H and 13C NMR spectral data for 3-(Cycloheptyloxy)azetidine characterization

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of NMR Spectral Data for Azetidine Derivatives

This guide provides a comparative analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(cycloheptyloxy)azetidine against the experimental data of its precursors, 3-hydroxyazetidine and cycloheptanol. This information is valuable for researchers in organic synthesis and drug development for the characterization of novel azetidine-based compounds.

Predicted and Experimental NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known experimental values for 3-hydroxyazetidine and cycloheptanol, which are provided as a reference for comparison. The expected shifts in the final product are influenced by the electronic effects of the ether linkage.

Table 1: ¹H NMR Spectral Data (Predicted vs. Experimental)

CompoundProtonPredicted/Experimental Shift (ppm)
This compound (Predicted) H on C adjacent to ether O (azetidine)~4.2 - 4.5
CH₂ adjacent to NH (azetidine)~3.5 - 3.8
CH on cycloheptyl ring adjacent to O~3.8 - 4.1
CH₂ on cycloheptyl ring~1.4 - 1.8
NH (azetidine)Variable
3-Hydroxyazetidine (Experimental) H on C adjacent to OHData not available in search results
CH₂ adjacent to NHData not available in search results
OHVariable
Cycloheptanol (Experimental) CH adjacent to OH~3.8
CH₂ on cycloheptyl ring~1.5 - 1.7
OHVariable

Table 2: ¹³C NMR Spectral Data (Predicted vs. Experimental)

CompoundCarbonPredicted/Experimental Shift (ppm)
This compound (Predicted) C adjacent to ether O (azetidine)~75 - 80
C adjacent to NH (azetidine)~50 - 55
C on cycloheptyl ring adjacent to O~80 - 85
CH₂ on cycloheptyl ring~25 - 35
3-Hydroxyazetidine (Experimental) C adjacent to OHData not available in search results
C adjacent to NHData not available in search results
Cycloheptanol (Experimental) C adjacent to OH~73
CH₂ (alpha to C-OH)~37
CH₂ (beta to C-OH)~24
CH₂ (gamma to C-OH)~29

Note: Predicted values are estimations based on the combination of the two precursor molecules and general principles of NMR spectroscopy. Actual experimental values may vary.

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra for small organic molecules like this compound is outlined below.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent depends on the solubility of the compound and should not have signals that overlap with key analyte signals.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-600 MHz for ¹H NMR and 75-150 MHz for ¹³C NMR.

  • The instrument is tuned and locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field.

3. ¹H NMR Acquisition:

  • A standard single-pulse experiment is typically used.

  • Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a higher number of scans may be necessary to achieve a good signal-to-noise ratio.

4. ¹³C NMR Acquisition:

  • A proton-decoupled experiment (e.g., broadband decoupling) is commonly used to simplify the spectrum by removing C-H coupling.

  • Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • Phase correction and baseline correction are applied to the spectrum.

  • The spectrum is referenced to the internal standard (TMS at 0 ppm).

  • Integration of the ¹H NMR signals provides the relative ratio of protons.

Logical Derivation of Predicted NMR Data

The following diagram illustrates the logical workflow for predicting the NMR spectral data of the target compound from its constituent molecular fragments.

G cluster_precursors Precursor Molecules cluster_target Target Molecule cluster_prediction Prediction Process A 3-Hydroxyazetidine (Known NMR Data) P Predict NMR Shifts A->P Azetidine Moiety Data B Cycloheptanol (Known NMR Data) B->P Cycloheptyl Moiety Data C This compound (Target for Prediction) P->C Predicted Spectral Data

Caption: Logical workflow for predicting NMR spectral data.

A Comparative Guide to the Purity Analysis of 3-(Cycloheptyloxy)azetidine: LC-MS/MS and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

The rigorous assessment of purity for novel pharmaceutical candidates, such as 3-(Cycloheptyloxy)azetidine, is a critical step in drug development. This guide provides a comparative analysis of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the purity analysis of this compound against alternative analytical techniques. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on method selection for purity determination.

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) has become the analytical technique of choice for most assays in various stages of new drug discovery.[1] The combination of HPLC and MS is a valuable tool for determining the identity and purity of a drug substance.[2]

Proposed LC-MS/MS Method for Purity Analysis

An LC-MS/MS method offers high sensitivity and selectivity, making it ideal for detecting and quantifying trace-level impurities.[3] The following protocol is a proposed method based on common practices for small molecule analysis.[4][5][6]

Experimental Protocol: LC-MS/MS

ParameterSpecification
Chromatography System UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometer Triple Quadrupole (QqQ) or Orbitrap Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Scan Mode Full Scan (for impurity identification) and Multiple Reaction Monitoring (MRM) for quantification of known impurities
MRM Transitions To be determined based on the mass of this compound and its potential impurities
Sample Preparation Dissolve 1 mg of this compound in 10 mL of 50:50 Acetonitrile:Water. Filter through a 0.22 µm syringe filter before injection.[5]

Workflow for LC-MS/MS Purity Analysis

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Weighing sp2 Dissolution sp1->sp2 sp3 Filtration sp2->sp3 lc UHPLC Separation sp3->lc ms Mass Spectrometry (Full Scan & MRM) lc->ms da1 Peak Integration ms->da1 da2 Impurity Identification da1->da2 da3 Purity Calculation da2->da3 report report da3->report Final Report

Caption: Workflow of the proposed LC-MS/MS method for purity analysis.

Comparison with Alternative Methods

While LC-MS/MS is a powerful tool, other techniques can also be employed for purity analysis, each with its own advantages and limitations.

FeatureLC-MS/MSHPLC-UVNuclear Magnetic Resonance (NMR)
Principle Separation by chromatography, detection by massSeparation by chromatography, detection by UV absorbanceDetection of nuclear spin transitions in a magnetic field
Selectivity Very HighModerate to HighHigh (for structural elucidation)
Sensitivity Very High (ng to pg level)Moderate (µg to ng level)Low (mg to µg level)
Impurity Identification Excellent (provides molecular weight and fragmentation data)Limited (based on retention time and UV spectrum)Excellent (provides definitive structural information)[3][7]
Quantification Excellent (with appropriate standards)Good (requires chromophore)Good (qNMR), but less routine
Throughput HighHighLow
Cost HighModerateVery High
Typical Use Comprehensive purity profiling, identification of unknown impuritiesRoutine quality control, analysis of known impurities with UV chromophoresStructural confirmation of the main component and major impurities

Logical Comparison of Analytical Techniques

cluster_main Purity Analysis of this compound cluster_lcms LC-MS/MS Advantages cluster_hplcuv HPLC-UV Advantages cluster_nmr NMR Advantages start Select Analytical Method lcms LC-MS/MS start->lcms hplcuv HPLC-UV start->hplcuv nmr NMR start->nmr lcms_adv1 High Sensitivity lcms->lcms_adv1 lcms_adv2 High Selectivity lcms->lcms_adv2 lcms_adv3 Impurity ID lcms->lcms_adv3 hplcuv_adv1 Routine QC hplcuv->hplcuv_adv1 hplcuv_adv2 Lower Cost hplcuv->hplcuv_adv2 nmr_adv1 Definitive Structure nmr->nmr_adv1 nmr_adv2 No Reference Needed (qNMR) nmr->nmr_adv2

Caption: Decision tree for selecting an analytical method for purity analysis.

Discussion

LC-MS/MS: This technique is the gold standard for comprehensive purity analysis. Its high sensitivity allows for the detection of even minor impurities, which is crucial for regulatory submissions.[3] The mass spectrometer provides molecular weight information and fragmentation patterns, which are invaluable for the structural elucidation of unknown impurities.[1] This is particularly important in early drug development when the impurity profile of a new chemical entity is not yet fully characterized.

HPLC-UV: For routine quality control where the impurity profile is well-established and the impurities possess a UV chromophore, HPLC-UV is a cost-effective and robust alternative.[8] However, its utility is limited for compounds and impurities that lack a UV-absorbing moiety. Furthermore, co-eluting impurities with similar UV spectra can be difficult to resolve and quantify accurately.

NMR: Nuclear Magnetic Resonance spectroscopy provides the most definitive structural information of any analytical technique.[3][7] It is often used to confirm the structure of the active pharmaceutical ingredient (API) and any isolated major impurities. Quantitative NMR (qNMR) can be used for purity assessment without the need for reference standards of the impurities. However, its lower sensitivity and throughput make it less suitable for routine, high-volume purity testing.

Conclusion

For the comprehensive purity analysis of a novel compound like this compound, an LC-MS/MS method is highly recommended. It offers the best combination of sensitivity, selectivity, and impurity identification capabilities. HPLC-UV can be a suitable alternative for routine analysis once the impurity profile has been established, provided the impurities are UV-active. NMR remains an essential, complementary technique for the definitive structural confirmation of the main component and any significant impurities that are isolated. The choice of method will ultimately depend on the stage of drug development, the specific analytical requirements, and available resources.

References

Efficacy Comparison of Azetidine-Based Monoacylglycerol Lipase Inhibitors with Known Modulators

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "3-(Cycloheptyloxy)azetidine" is not available in the public domain. Therefore, this guide provides an exemplary comparison of a well-characterized class of azetidine-containing compounds that inhibit Monoacylglycerol Lipase (MAGL), a significant therapeutic target in various pathologies. This guide is intended for researchers, scientists, and drug development professionals to illustrate a comparative analysis of enzyme inhibitors.

Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the central nervous system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL elevates 2-AG levels, which modulates cannabinoid receptors CB1 and CB2, and reduces the production of arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins. This dual action makes MAGL a compelling target for therapeutic intervention in neurodegenerative diseases, inflammation, and cancer.

This guide compares the efficacy of a novel series of azetidine-piperazine di-amide based MAGL inhibitors with other well-established MAGL inhibitors.

Data Presentation

The following table summarizes the in vitro efficacy of selected azetidine-based MAGL inhibitors and known standard inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundScaffoldTypehMAGL IC50 (nM)[1][2]Selectivity over FAAH[3]
Compound 6g Azetidine-piperazine di-amideReversible4.6High
Compound 15 (piperazinyl azetidine) Piperazinyl azetidineReversible4.6High (No significant inhibition up to 10 µM)
Compound 10 (piperazinyl azetidine) Piperazinyl azetidineReversible4.2High (No significant inhibition up to 10 µM)
JZL184 CarbamateIrreversible~8~200-fold vs. FAAH
KML29 CarbamateIrreversible~4>1000-fold vs. FAAH

Mandatory Visualization

Below are diagrams illustrating the signaling pathway of Monoacylglycerol Lipase and a typical experimental workflow for assessing inhibitor efficacy.

MAGL_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 2_AG_synthesis 2-AG Synthesis 2_AG 2-AG 2_AG_synthesis->2_AG produces MAGL MAGL AA Arachidonic Acid (AA) MAGL->AA produces Glycerol Glycerol MAGL->Glycerol produces 2_AG->MAGL substrate 2_AG_cleft 2-AG 2_AG->2_AG_cleft COX COX AA->COX substrate Prostaglandins Prostaglandins (Pro-inflammatory) COX->Prostaglandins CB1_Receptor CB1 Receptor 2_AG_cleft->CB1_Receptor activates Signaling_Cascade Downstream Signaling (e.g., Inhibition of neurotransmitter release) CB1_Receptor->Signaling_Cascade

MAGL Signaling Pathway

Experimental_Workflow Start Start: Prepare Reagents Prepare_Enzyme Prepare Human MAGL (recombinant or lysate) Start->Prepare_Enzyme Prepare_Inhibitor Prepare Test Inhibitor (e.g., Azetidine derivative) and Controls (e.g., JZL184) Start->Prepare_Inhibitor Incubate Pre-incubate MAGL with Inhibitor/Control Prepare_Enzyme->Incubate Prepare_Inhibitor->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time (Kinetic Reading) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis: Calculate initial rates Measure_Fluorescence->Data_Analysis IC50_Curve Generate Dose-Response Curve and Calculate IC50 Data_Analysis->IC50_Curve End End: Determine Potency IC50_Curve->End

References

A Comparative Guide to the Biological Evaluation of Azetidine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While specific experimental data on the biological evaluation of 3-(Cycloheptyloxy)azetidine enantiomers is not available in the current scientific literature, the principles of such an evaluation are well-established. This guide provides a comprehensive framework for the comparative biological assessment of azetidine enantiomers, drawing upon methodologies and data from studies on other chiral azetidine derivatives. This document is intended for researchers, scientists, and drug development professionals to illustrate the critical importance of stereochemistry in the pharmacological activity of this class of compounds.

The azetidine ring is a valuable scaffold in medicinal chemistry due to its unique structural and physicochemical properties.[1] When a stereocenter is present in an azetidine-containing molecule, the resulting enantiomers can exhibit significantly different pharmacological profiles. This guide will use the well-documented examples of azetidine-2,3-dicarboxylic acid stereoisomers as NMDA receptor ligands and (R)- and (S)-azetidine-2-carboxamides as STAT3 inhibitors to illustrate these differences.

Data Presentation: Comparative Biological Activity

The following tables summarize quantitative data from the literature on the differential activity of azetidine enantiomers. This data highlights the profound impact of stereochemistry on receptor binding and functional activity.

Table 1: Pharmacological Data for Azetidine-2,3-dicarboxylic Acid (ADC) Stereoisomers at NMDA Receptors [2][3]

StereoisomerBinding Affinity (Kᵢ, μM) at native NMDA receptorsAgonist Potency (EC₅₀, μM) at NR1/NR2D Subtype
L-trans-ADC1050
D-cis-ADC21230 (partial agonist)
D-trans-ADC90-
L-cis-ADC>100-

Table 2: Inhibitory Activity of Azetidine-2-carboxamide Enantiomers against STAT3 [4]

EnantiomerEMSA IC₅₀ (μM) for STAT3 Inhibition
(R)-enantiomer (5a)0.52
(S)-enantiomer (5b)2.22

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible biological evaluation of enantiomers. Below are representative protocols for key experiments.

Stereoselective Synthesis and Chiral Separation

Stereoselective Synthesis: The synthesis of specific stereoisomers is often achieved through stereocontrolled synthetic routes. For example, the four stereoisomers of azetidine-2,3-dicarboxylic acid were synthesized using two distinct strategies to access the cis and trans enantiomeric pairs.[2] Another approach involves using chiral auxiliaries, such as tert-butanesulfinamide, to achieve high levels of stereoselectivity in the synthesis of C-2-substituted azetidines.[5]

Chiral Separation: When a racemic mixture is synthesized, the individual enantiomers can be separated using chiral chromatography. High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak IA or Chiralpak ID) is a common method for achieving baseline separation of enantiomers.[6] The mobile phase composition, including the type and content of organic modifiers and additives, is optimized to achieve the best resolution.[6]

Radioligand Binding Assay

This assay is used to determine the binding affinity of the enantiomers for their target receptor.

Protocol:

  • Preparation of Membranes: Membranes expressing the target receptor (e.g., native NMDA receptors from rat brain tissue) are prepared.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]CGP39653 for NMDA receptors) and varying concentrations of the unlabeled test compounds (the azetidine enantiomers).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological effect of the enantiomers on their target.

Electrophysiological Characterization (for ion channels like NMDA receptors): [3]

  • Expression System: The different NMDA receptor subtypes (e.g., NR1/NR2A, NR1/NR2B, NR1/NR2C, and NR1/NR2D) are expressed in Xenopus oocytes.[3]

  • Two-Electrode Voltage Clamp: The oocytes are voltage-clamped, and the agonist-induced currents are measured in response to the application of varying concentrations of the azetidine enantiomers.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC₅₀) is determined to quantify the potency of the enantiomer.

Electrophoretic Mobility Shift Assay (EMSA) (for transcription factors like STAT3): [4]

  • Nuclear Extract Preparation: Nuclear extracts containing activated STAT3 are prepared from a suitable cell line (e.g., NIH3T3/v-Src fibroblasts).

  • Binding Reaction: The nuclear extracts are pre-incubated with increasing concentrations of the azetidine enantiomers.

  • Probe Incubation: A radiolabeled DNA probe that specifically binds to STAT3 (e.g., hSIE probe) is added to the mixture.

  • Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Visualization and Quantification: The gel is dried and exposed to a phosphor screen or X-ray film. The bands corresponding to the STAT3:DNA complexes are quantified to determine the concentration of the inhibitor that reduces the binding by 50% (IC₅₀).[4]

In Vivo Studies

In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of the enantiomers in a living organism. For example, an antimalarial azetidine compound, BRD3914, was evaluated in P. falciparum-infected mice, where it was shown to provide a cure after four oral doses.[7] Such studies would typically involve administering each enantiomer separately to animal models of the target disease and monitoring relevant endpoints.

Mandatory Visualizations

Signaling Pathway Diagram

NMDA_Receptor_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Release Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Activation CaMKII CaMKII Ca_Channel->CaMKII Ca²⁺ Influx CREB CREB CaMKII->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Activation

Caption: NMDA Receptor Signaling Pathway.

Experimental Workflow Diagram

Biological_Evaluation_Workflow Start Racemic Azetidine Compound Chiral_Separation Chiral HPLC Separation Start->Chiral_Separation Enantiomer_R (R)-Enantiomer Chiral_Separation->Enantiomer_R Enantiomer_S (S)-Enantiomer Chiral_Separation->Enantiomer_S Binding_Assay_R Radioligand Binding Assay Enantiomer_R->Binding_Assay_R Binding_Assay_S Radioligand Binding Assay Enantiomer_S->Binding_Assay_S Functional_Assay_R Functional Assay Binding_Assay_R->Functional_Assay_R Functional_Assay_S Functional Assay Binding_Assay_S->Functional_Assay_S In_Vivo_Studies_R In Vivo Studies Functional_Assay_R->In_Vivo_Studies_R In_Vivo_Studies_S In Vivo Studies Functional_Assay_S->In_Vivo_Studies_S Data_Comparison Comparative Data Analysis In_Vivo_Studies_R->Data_Comparison In_Vivo_Studies_S->Data_Comparison

Caption: Workflow for Biological Evaluation.

References

Navigating the Analytical Landscape for 3-(Cycloheptyloxy)azetidine: A Comparative Guide to Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the analysis of novel compounds, the establishment of a well-characterized reference standard is a critical first step. This guide provides a comparative framework for the analytical testing of 3-(Cycloheptyloxy)azetidine reference standards, offering insights into essential quality attributes and the methodologies to assess them. Due to the limited publicly available data on specific commercial reference standards for this compound, this document presents a best-practice approach, utilizing illustrative data to guide the user in comparing potential sources or different batches of a reference standard.

The selection of a high-quality analytical reference standard is paramount for ensuring the accuracy, reproducibility, and validity of experimental results in research and development. A reference standard serves as the benchmark against which all subsequent analytical measurements are compared, impacting everything from early-stage discovery to late-stage quality control.

Comparative Analysis of Hypothetical Reference Standard Lots

To illustrate the comparison process, the following table summarizes typical analytical data for two hypothetical lots of a this compound reference standard. This data represents the key quality attributes that should be assessed when selecting a standard.

Analytical Test Lot A Lot B Acceptance Criteria
Purity (by HPLC) 99.8%99.5%≥ 99.5%
Identity (by ¹H NMR) Conforms to StructureConforms to StructureConforms to Structure
Identity (by MS) Consistent with Molecular WeightConsistent with Molecular WeightConsistent with MW
Water Content (by Karl Fischer) 0.1%0.3%≤ 0.5%
Residual Solvents (by GC-HS) Acetone: 50 ppmAcetone: 200 ppm≤ 500 ppm
Individual Impurity (by HPLC) Impurity 1: 0.05%Impurity 1: 0.1%≤ 0.1%
Total Impurities (by HPLC) 0.2%0.5%≤ 0.5%

In this hypothetical comparison, Lot A demonstrates higher purity, lower water content, and a more favorable impurity profile compared to Lot B , making it the superior choice for use as a primary reference standard.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a reference standard. The following are representative protocols for the key analytical tests cited in this guide.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A time-based gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a final concentration of 1 mg/mL.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total peak area. Impurities are identified and quantified based on their relative retention times and peak areas.

Identity Confirmation by Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 100-500.

  • Sample Infusion: The sample prepared for HPLC analysis can be directly infused or analyzed via the LC-MS system.

  • Data Analysis: The observed mass-to-charge ratio (m/z) of the primary ion should correspond to the expected molecular weight of this compound.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Experiment: ¹H NMR.

  • Sample Preparation: Dissolve approximately 5-10 mg of the reference standard in 0.7 mL of the deuterated solvent.

  • Data Analysis: The chemical shifts, splitting patterns, and integration of the observed peaks should be consistent with the known chemical structure of this compound.

Water Content Determination by Karl Fischer Titration
  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Reagent: Karl Fischer reagent suitable for the instrument.

  • Sample Preparation: Accurately weigh a suitable amount of the reference standard and introduce it into the titration vessel.

  • Data Analysis: The instrument will automatically titrate the sample and calculate the water content as a percentage of the total weight.

Visualizing Analytical Workflows and Potential Biological Context

To further aid in the conceptualization of the analytical process and the potential application of the compound, the following diagrams are provided.

Analytical_Workflow cluster_0 Reference Standard Receipt cluster_1 Analytical Characterization cluster_2 Data Review and Qualification cluster_3 Final Status RS Candidate Reference Standard HPLC Purity & Impurities (HPLC) RS->HPLC NMR Identity (NMR) RS->NMR MS Identity (MS) RS->MS KF Water Content (Karl Fischer) RS->KF DR Data Review HPLC->DR NMR->DR MS->DR KF->DR Qual Qualification Decision DR->Qual Approved Approved for Use Qual->Approved Meets Criteria Rejected Rejected Qual->Rejected Fails Criteria

Caption: Workflow for the qualification of a new reference standard.

Hypothetical_Signaling_Pathway Receptor Target Receptor G_Protein G-Protein Activation Receptor->G_Protein Activates Compound This compound Derivative Compound->Receptor Binds to Second_Messenger Second Messenger Production G_Protein->Second_Messenger Stimulates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: A hypothetical signaling pathway involving a this compound derivative.

By adhering to a rigorous analytical qualification process, researchers can ensure the reliability of their reference standards, which is the foundation for generating high-quality, reproducible scientific data.

Unraveling the Biological Landscape of Azetidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While no peer-reviewed literature currently exists on the specific biological effects of 3-(Cycloheptyloxy)azetidine, the broader class of 3-substituted azetidine derivatives has garnered significant attention in medicinal chemistry. These compounds exhibit a diverse range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. This guide provides a comparative overview of the biological performance of various 3-substituted azetidine derivatives, supported by experimental data from published studies.

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in drug discovery due to its ability to impart favorable physicochemical properties to molecules, such as improved metabolic stability and solubility.[1] The substitution at the 3-position of the azetidine ring offers a versatile point for chemical modification, leading to a wide array of compounds with distinct biological profiles.

Comparative Analysis of Biological Activity

To facilitate a clear comparison, the biological activities of representative 3-substituted azetidine derivatives are summarized below, categorized by their therapeutic potential.

Antibacterial Activity

Azetidine derivatives have shown promise as antibacterial agents, with several studies reporting their minimum inhibitory concentrations (MICs) against various bacterial strains. The data in Table 1 highlights the antibacterial potency of different 3-substituted azetidine compounds.

Table 1: Antibacterial Activity of 3-Substituted Azetidine Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 6i Methicillin-sensitive Staphylococcus aureus0.25[2]
Methicillin-resistant S. aureus16.00[2]
Escherichia coli ATCC 352181.00[2]
BGAz-001 Mycobacterium smegmatis30.5[3]
Mycobacterium bovis BCG64.5[3]
BGAz-005 Mycobacterium bovis BCG~21.5 (three-fold increase in activity from BGAz-001)[3]
Azetidin-2-one derivative (unspecified) Mycobacterium tuberculosis H37Rv1.56[1]
Another azetidin-2-one derivative Mycobacterium tuberculosis H37Rv0.78[1]
Anticancer Activity

The antiproliferative effects of 3-substituted azetidines have been evaluated against various cancer cell lines. Table 2 provides a comparative summary of their half-maximal inhibitory concentrations (IC50).

Table 2: Anticancer Activity of 3-Substituted Azetidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one (12l) MCF-7 (Breast Cancer)0.01[4]
HT-29 (Colon Cancer)0.003[4]
3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide (3B) PC3 (Prostate Cancer)0.25[5]
U251 (Brain Cancer)0.6[5]
A431 (Skin Cancer)0.03[5]
786-O (Kidney Cancer)0.03[5]
4-[3-Hydroxy-4-methoxyphenyl]-1-(3,4,5-trimethoxyphenyl)-3-vinylazetidin-2-one (7s) MCF-7 (Breast Cancer)0.008[6]
Azetidine-containing TZT-1027 analogue (1a) A549 (Lung Cancer)0.0022[7]
HCT116 (Colon Cancer)0.0021[7]
Anti-inflammatory and Other Activities

Several 3-substituted azetidine derivatives have demonstrated potential as anti-inflammatory agents and inhibitors of other biological targets. For instance, a novel azetidine derivative, KHG26792, has been shown to attenuate the production of inflammatory mediators such as IL-6, IL-1β, and TNF-α in amyloid-β-treated microglial cells.[8] Other studies have identified azetidine derivatives as potent GABA uptake inhibitors, with IC50 values in the low micromolar range.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the biological activities of azetidine derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of antibacterial compounds is typically determined using the broth microdilution method.

  • Bacterial Culture: A fresh culture of the target bacterial strain is grown to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Compound Preparation: The test compounds are serially diluted in the broth to create a range of concentrations.

  • Inoculation: Each well of a 96-well microtiter plate is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Visualizing a Representative Experimental Workflow

The following diagram illustrates a typical workflow for screening the anticancer activity of novel compounds.

G cluster_0 Compound Synthesis and Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis and Hit Selection a Synthesize Azetidine Derivatives b Characterize Compounds (NMR, MS) a->b c Prepare Stock Solutions b->c d Seed Cancer Cell Lines c->d e Treat Cells with Compounds d->e f Perform MTT Assay e->f g Calculate IC50 Values f->g h Compare IC50 Values g->h i Select Lead Compounds h->i

Anticancer Drug Screening Workflow

Signaling Pathway Modulation

Azetidine derivatives can exert their biological effects by modulating various signaling pathways. For instance, in the context of cancer, some compounds inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. The diagram below illustrates a simplified representation of a signaling pathway that could be targeted by an anticancer azetidine derivative.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Growth Factor Receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor akt->transcription azetidine Azetidine Derivative azetidine->mek azetidine->akt proliferation Cell Proliferation & Survival transcription->proliferation

Targeting Cancer Cell Signaling

References

Safety Operating Guide

Safe Disposal of 3-(Cycloheptyloxy)azetidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of 3-(Cycloheptyloxy)azetidine, a heterocyclic compound utilized in pharmaceutical research and development. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.

Proper disposal of chemical waste is a fundamental aspect of laboratory safety and regulatory compliance. This guide outlines the necessary steps for the handling, neutralization, and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for the disposal of heterocyclic and azetidine-based compounds.

Hazard Identification and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles are essential to prevent eye contact.[1][2]

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

  • Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, use a NIOSH-approved respirator.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a multi-step process to ensure the chemical is rendered non-hazardous before entering the waste stream.

Step 1: Neutralization

Azetidine and its derivatives are basic compounds.[4] Therefore, neutralization is a critical first step to mitigate their reactivity and potential environmental impact.

  • For Small Quantities (e.g., residual amounts in containers):

    • Rinse the container multiple times with a dilute solution of a weak acid, such as acetic acid.

    • Check the pH of the resulting solution to ensure it is neutral (pH 6-8).

    • The neutralized aqueous solution can then be disposed of as aqueous waste, in accordance with local regulations.[5][6]

  • For Larger Quantities:

    • Slowly add the this compound to a stirred, dilute solution of a weak acid (e.g., 5% acetic acid) in a suitable container. The reaction may be exothermic, so proceed with caution and cool the mixture if necessary.

    • Monitor the pH of the solution and continue adding the weak acid until a neutral pH is achieved.

    • The resulting neutralized mixture should be collected in a designated aqueous waste container.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial for safe and compliant disposal.

  • Aqueous Waste: The neutralized solution from Step 1 should be collected in a clearly labeled "Aqueous Waste" container. Ensure the container is made of a compatible material.[5]

  • Solid Waste: Any contaminated materials, such as absorbent pads used for spills, contaminated gloves, or empty, unrinsed containers, should be collected in a designated "Solid Chemical Waste" container.

  • Organic Solvents: If this compound is dissolved in an organic solvent, the entire solution should be collected in a designated "Halogenated" or "Non-Halogenated" solvent waste container, depending on the solvent used. Do not attempt to neutralize the solution before consulting with your institution's Environmental Health and Safety (EHS) office.

Step 3: Labeling and Storage

All waste containers must be properly labeled and stored.

  • Labeling: The label should clearly indicate the contents of the container (e.g., "Neutralized this compound solution," "Solid waste contaminated with this compound"). Include the date and the name of the generating researcher or lab.

  • Storage: Store waste containers in a designated, well-ventilated waste accumulation area, away from incompatible materials.[1][2] Containers must be kept tightly closed except when adding waste.[5]

Step 4: Final Disposal

The final disposal of the collected waste must be handled by your institution's EHS office or a licensed chemical waste disposal contractor.[1][2][3][7] Do not pour chemical waste down the drain unless explicitly permitted by your institution's EHS guidelines for neutralized aqueous solutions.[1]

Quantitative Data for Disposal

Due to the lack of specific data for this compound, the following table provides general guidelines for the disposal of azetidine derivatives based on best practices.

ParameterGuidelineSource
Neutralization pH Range 6.0 - 8.0[5][6]
Recommended Neutralizing Agent Dilute Acetic Acid (approx. 5%)General Practice
Waste Container Material High-Density Polyethylene (HDPE) or Glass[5]
Temporary Storage Location Designated, well-ventilated waste accumulation area[1][2]

Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_start Start: Handling this compound cluster_assessment Waste Assessment cluster_treatment Treatment and Segregation cluster_final Final Disposal start Wear Appropriate PPE assess_waste Assess Waste Type start->assess_waste neutralize Neutralize with Dilute Acid assess_waste->neutralize Pure Compound or Aqueous Solution collect_solid Collect in Solid Waste Container assess_waste->collect_solid Contaminated Solids collect_solvent Collect in Solvent Waste Container assess_waste->collect_solvent Dissolved in Organic Solvent collect_aqueous Collect in Aqueous Waste Container neutralize->collect_aqueous label_store Label and Store Waste Appropriately collect_solid->label_store collect_solvent->label_store collect_aqueous->label_store ehs_disposal Arrange for EHS/Contractor Disposal label_store->ehs_disposal

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific chemical hygiene plan and EHS office for detailed procedures and local regulatory requirements.

References

Essential Safety and Operational Guide for Handling 3-(Cycloheptyloxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(Cycloheptyloxy)azetidine. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and establishing a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Required Personal Protective Equipment

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.[4][5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are mandatory.[4][6] Double gloving is recommended.[7]
Body Protection A lab coat or a chemical-resistant apron must be worn. For larger quantities, chemical-resistant coveralls are advised.[4][5][8]
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[1][2][9][10]

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled.

  • Log the compound into the chemical inventory system.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1][11]

  • Keep the container tightly closed when not in use.[1][2]

  • Store in a locked cabinet or area with restricted access.[1][2]

3. Handling and Use:

  • All handling of this compound should be performed inside a certified chemical fume hood.

  • Ensure all necessary PPE is worn correctly before handling the compound.

  • Use only compatible and clean laboratory equipment (e.g., glass, stainless steel).

  • Avoid the formation of aerosols or dust.

  • Wash hands thoroughly after handling, even if gloves were worn.[1][9]

4. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • For larger spills, evacuate the area and follow emergency procedures.

  • Do not allow the product to enter drains or waterways.[1]

5. Disposal Plan:

  • All waste containing this compound must be considered hazardous waste.

  • Dispose of the compound and any contaminated materials (e.g., gloves, absorbent) in a designated, sealed, and properly labeled hazardous waste container.

  • The disposal of this chemical waste must be carried out by an approved and licensed waste disposal company, in accordance with all local, state, and federal regulations.[1][2]

Experimental Protocol Workflow

The following diagram illustrates the standard workflow for experiments involving this compound, emphasizing safety at each step.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase cluster_disposal Disposal Phase A Risk Assessment B Don PPE A->B C Chemical Retrieval B->C D Experimentation in Fume Hood C->D E Decontaminate Workspace D->E F Segregate Waste E->F G Doff PPE F->G H Label Hazardous Waste G->H I Store for Pickup H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.